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  • Product: 4-(4-methylpiperazine-1-carbonyl)benzoic Acid
  • CAS: 871828-03-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structure Elucidation of 4-(4-methylpiperazine-1-carbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-methylpiperazine-1-carbonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development, possesses a unique structura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-methylpiperazine-1-carbonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development, possesses a unique structural architecture comprising a benzoic acid moiety linked to a methylpiperazine ring via an amide bond. The precise characterization and confirmation of this structure are paramount for its application in pharmaceutical research, ensuring purity, predicting reactivity, and understanding its interaction with biological targets. This guide provides an in-depth technical overview of the analytical methodologies employed in the complete structure elucidation of this compound, focusing on the "why" behind the experimental choices and the interpretation of the resulting data.

The structural integrity of a pharmaceutical candidate is the bedrock of its development. Any ambiguity can lead to misinterpretation of biological data and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure confirmation. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in the comprehensive analysis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid. We will also propose a plausible synthetic route, providing a framework for obtaining the molecule for analysis.

Proposed Synthesis: A Self-Validating Approach

A logical and efficient synthesis is the first step in structure elucidation, as a well-understood reaction pathway provides strong evidence for the expected product. A plausible route to 4-(4-methylpiperazine-1-carbonyl)benzoic acid involves the selective mono-amidation of terephthalic acid.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product terephthalic_acid Terephthalic acid acyl_chloride 4-(Chlorocarbonyl)benzoic acid terephthalic_acid->acyl_chloride  Activation of one  carboxylic acid group socl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride nm_piperazine N-Methylpiperazine final_product 4-(4-methylpiperazine-1- carbonyl)benzoic acid acyl_chloride->final_product  Nucleophilic acyl substitution

Caption: Proposed synthesis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid.

Experimental Protocol: Synthesis
  • Activation of Terephthalic Acid: Terephthalic acid is reacted with a controlled amount of thionyl chloride or oxalyl chloride to selectively form the mono-acyl chloride, 4-(chlorocarbonyl)benzoic acid. The use of a non-polar solvent and careful temperature control is crucial to minimize the formation of the di-acyl chloride.

  • Amide Bond Formation: The resulting acyl chloride is then reacted with N-methylpiperazine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This nucleophilic acyl substitution reaction yields the desired 4-(4-methylpiperazine-1-carbonyl)benzoic acid.

  • Purification: The crude product is purified via recrystallization or column chromatography to obtain the analytically pure compound.

Spectroscopic Analysis: A Triad of Techniques

The unequivocal structure elucidation of 4-(4-methylpiperazine-1-carbonyl)benzoic acid relies on the synergistic use of NMR, MS, and FTIR. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(4-methylpiperazine-1-carbonyl)benzoic acid, both ¹H and ¹³C NMR will provide critical information. A key feature to anticipate in the ¹H NMR spectrum is the presence of rotamers due to the restricted rotation around the amide C-N bond, which can lead to broadening or duplication of signals for the piperazine protons.[1][2][3]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.5broad singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.
~8.1doublet2HAr-HProtons on the aromatic ring ortho to the carboxylic acid group are deshielded by its electron-withdrawing effect.
~7.5doublet2HAr-HProtons on the aromatic ring ortho to the amide carbonyl group.
~3.8 (broad)multiplet4HPiperazine -CH₂-Protons on the piperazine ring adjacent to the amide nitrogen. Signal broadening is expected due to restricted amide bond rotation.
~2.5 (broad)multiplet4HPiperazine -CH₂-Protons on the piperazine ring adjacent to the N-methyl group.
~2.3singlet3H-CH₃The methyl group protons on the piperazine nitrogen.
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167Carboxylic Acid C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~169Amide C=OThe amide carbonyl carbon is also significantly deshielded.
~140Aromatic CQuaternary carbon of the aromatic ring attached to the carboxylic acid.
~135Aromatic CQuaternary carbon of the aromatic ring attached to the amide carbonyl.
~130Aromatic CHAromatic carbons ortho to the carboxylic acid.
~128Aromatic CHAromatic carbons ortho to the amide carbonyl.
~46Piperazine -CH₂-Piperazine carbons adjacent to the amide nitrogen. Two distinct signals may be observed due to rotamers.
~55Piperazine -CH₂-Piperazine carbons adjacent to the N-methyl group.
~46-CH₃Carbon of the N-methyl group.
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: To confirm assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) will be invaluable for confirming the connectivity across the quaternary carbons and the carbonyl groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For 4-(4-methylpiperazine-1-carbonyl)benzoic acid (Molecular Formula: C₁₃H₁₆N₂O₃), the expected monoisotopic mass is approximately 248.1161 g/mol .

G M [M]⁺˙ m/z = 248 frag1 [M-OH]⁺ m/z = 231 M->frag1 - •OH frag2 [M-COOH]⁺ m/z = 203 M->frag2 - •COOH frag3 [C₇H₄O₂]⁺ m/z = 149 M->frag3 Cleavage of amide C-N bond frag4 [C₆H₁₃N₂]⁺ m/z = 113 M->frag4 Cleavage of Ar-C bond frag5 [C₅H₁₀N]⁺ m/z = 84 frag4->frag5 - C₂H₃N

Caption: Predicted major fragmentation pathways for 4-(4-methylpiperazine-1-carbonyl)benzoic acid.

m/zFragmentOrigin
248[C₁₃H₁₆N₂O₃]⁺˙Molecular Ion (M⁺˙)
231[C₁₃H₁₅N₂O₂]⁺Loss of hydroxyl radical (•OH) from the carboxylic acid.
203[C₁₂H₁₅N₂O]⁺Loss of the carboxyl radical (•COOH).
149[C₈H₅O₃]⁺Benzoylcarbonyl cation resulting from cleavage of the amide C-N bond.
113[C₆H₁₃N₂O]⁺4-methylpiperazine-1-carbonyl cation.
99[C₅H₁₁N₂]⁺1-methylpiperazin-1-ylium.
70[C₄H₈N]⁺Further fragmentation of the piperazine ring.
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion, confirming the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-(4-methylpiperazine-1-carbonyl)benzoic acid will be characterized by absorptions corresponding to the carboxylic acid, amide, and aromatic functionalities.[4]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
~2950, ~2850C-H stretchAliphatic (piperazine and methyl)
~1700C=O stretchCarboxylic Acid
~1640C=O stretch (Amide I band)Tertiary Amide
~1600, ~1480C=C stretchAromatic Ring
~1300C-O stretchCarboxylic Acid
~1250C-N stretchAmide/Amine
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid is placed directly onto the crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr) is taken and subtracted from the sample spectrum.

Conclusion: A Coherent Structural Narrative

The structure elucidation of 4-(4-methylpiperazine-1-carbonyl)benzoic acid is a process of building a coherent narrative from multiple, independent lines of evidence. A plausible synthesis provides the initial hypothesis, which is then rigorously tested and confirmed by a suite of spectroscopic techniques. NMR spectroscopy provides the detailed atomic connectivity, mass spectrometry confirms the molecular formula and provides fragmentation clues, and FTIR spectroscopy verifies the presence of key functional groups. The interplay of these techniques, grounded in a solid understanding of chemical principles, allows for the unambiguous confirmation of the molecular structure, a critical milestone in the journey of any new chemical entity from the laboratory to potential therapeutic application.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Dalton, L. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40764–40776. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved February 15, 2026, from [Link]

  • Potgeter, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2616–2627. [Link]

  • Schrader, T., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(2), 273. [Link]

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Sources

Exploratory

biological activity of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

An In-Depth Technical Guide to Investigating the Biological Activity of 4-(4-methylpiperazine-1-carbonyl)benzoic acid Preamble: Charting a Course for Discovery To our fellow researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Biological Activity of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

Preamble: Charting a Course for Discovery

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide for elucidating the biological activity of the novel chemical entity, 4-(4-methylpiperazine-1-carbonyl)benzoic acid. As of the date of this publication, direct, peer-reviewed research on the specific pharmacological profile of this compound is not available in the public domain. This presents a unique opportunity for discovery.

This guide, therefore, is not a retrospective summary but a prospective roadmap. It is structured to guide a research program from initial hypothesis generation, based on established principles of medicinal chemistry and structural biology, through a rigorous, multi-tiered experimental workflow. We will leverage our collective expertise to dissect the molecule's constituent pharmacophores, predict its likely biological roles, and outline a self-validating protocol to systematically characterize its activity. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is logical, mechanistically sound, and designed to yield robust, interpretable data.

Deconstruction of a Candidate Molecule: A Rationale for Investigation

The structure of 4-(4-methylpiperazine-1-carbonyl)benzoic acid is a composite of well-established pharmacophores, each contributing to a high probability of biological relevance. A thorough analysis of these components is the logical first step in our investigation.

  • The Piperazine Ring: This six-membered heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic profiles such as improved aqueous solubility.[2] The piperazine moiety is a key component in a vast range of FDA-approved drugs, demonstrating efficacy in multiple therapeutic areas.[3][4][5]

  • The N-methyl Group: The addition of a methyl group to the distal nitrogen of the piperazine ring increases lipophilicity and can introduce specific steric interactions within a target binding pocket.[6] This modification is common in central nervous system (CNS) drugs, where it can aid in crossing the blood-brain barrier, and in kinase inhibitors, where it can enhance target affinity.[1][6] The N-methylpiperazine motif is found in numerous successful drugs, including anticancer agents like Imatinib and antipsychotics like Clozapine.[6]

  • The Benzamide Linkage: The amide of benzoic acid, the benzamide scaffold, is another pharmacologically significant structure. Benzamide derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and potent anticancer properties.[7][8] This moiety's ability to act as both a hydrogen bond donor and acceptor makes it a versatile component for interacting with biological targets.[9]

  • The Benzoic Acid Core: As a carboxylic acid derivative, the core benzoic acid structure itself can confer biological activity. Certain benzoic acid derivatives have demonstrated direct cytotoxic effects on cancer cells and have been investigated as inhibitors of enzymes like histone deacetylases (HDACs).[10][11]

Based on this structural analysis, we can formulate several primary hypotheses for the :

  • Hypothesis 1: Anticancer Activity. Given the prevalence of N-methylpiperazine and benzamide moieties in oncology drugs, the compound may exhibit cytotoxic or cytostatic effects on cancer cell lines.

  • Hypothesis 2: CNS Activity. The N-methylpiperazine group is a well-known scaffold for CNS-active agents, suggesting potential interactions with neurotransmitter receptors or transporters.[1]

  • Hypothesis 3: Enzyme Inhibition. The combination of a rigid aromatic core and a flexible piperazine chain is common in enzyme inhibitors (e.g., kinase inhibitors, cholinesterase inhibitors).[6][8]

This guide will now detail a comprehensive workflow to systematically test these hypotheses.

A Multi-Tiered Workflow for Biological Characterization

We propose a phased approach, beginning with broad, high-throughput screening and progressing to more focused, mechanism-of-action studies. This ensures efficient use of resources and builds a logical, data-driven narrative for the compound.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) Studies A In Silico Profiling (ADMET & Target Prediction) B Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60 Panel) A->B C Primary Enzyme & Receptor Screening (Panel-based Assays) A->C D Confirmation of Primary Hits B->D Identified Activity C->D Identified Activity E Dose-Response & IC50/EC50 Determination D->E F Target-Specific Biochemical Assays E->F Validated Potent Hits G Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H Cell Cycle & Apoptosis Assays G->H

Caption: A phased experimental workflow for compound characterization.
Phase 1: In Silico Profiling and High-Throughput Screening

The initial phase is designed to rapidly assess the compound's drug-like properties and identify potential areas of biological activity.

2.1.1 Protocol: In Silico ADMET and Target Prediction

  • Objective: To computationally predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) and potential biological targets of the compound.[12]

  • Methodology:

    • Generate a 3D structure of 4-(4-methylpiperazine-1-carbonyl)benzoic acid.

    • Utilize web-based platforms (e.g., SwissADME, ProTox-II) to predict properties like Lipinski's Rule of Five compliance, blood-brain barrier permeability, and potential toxicity.[13]

    • Employ target prediction servers (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on structural similarity to known ligands.

  • Causality: This step is crucial for early risk assessment. Unfavorable predicted ADMET properties might deprioritize a compound, while strong predictions for a specific target class (e.g., kinases, GPCRs) can guide the design of subsequent wet-lab experiments.[12]

2.1.2 Protocol: Broad-Spectrum Cytotoxicity Screening

  • Objective: To evaluate the compound's effect on cell proliferation across a diverse panel of human cancer cell lines.

  • Methodology:

    • Submit the compound for screening against a large, standardized cell line panel, such as the National Cancer Institute's NCI-60 panel.

    • The assay will typically be a 48-hour incubation followed by a sulforhodamine B (SRB) assay to determine cell density.

    • Data is analyzed to generate GI50 (50% growth inhibition) values for each cell line.

  • Causality: This unbiased screen provides a broad view of potential anticancer activity. A pattern of selective activity against certain cell types (e.g., solid tumors vs. leukemias) can provide initial clues about the mechanism of action.[2]

Phase 2: Hit Validation and Dose-Response Analysis

Any significant "hits" from Phase 1 must be rigorously validated to confirm the activity and establish potency.

2.2.1 Protocol: Dose-Response and IC50 Determination

  • Objective: To quantify the potency of the compound against validated target cell lines or enzymes.

  • Methodology:

    • Select the most sensitive cell lines or promising enzyme targets identified in Phase 1.

    • Perform a serial dilution of the compound (typically an 8- to 12-point curve, using a 3-fold or 5-fold dilution factor).

    • Incubate with the cells or enzyme for a predetermined time.

    • Measure the biological endpoint (e.g., cell viability via MTT assay, enzyme activity via a fluorescence-based assay).[14]

    • Plot the response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Causality: This is a fundamental step in drug discovery. The IC50 value is a critical measure of a compound's potency and is used to generate structure-activity relationships (SAR) for lead optimization.[14]

Table 1: Hypothetical Dose-Response Data for Compound XYZ-123

Concentration (µM)% Inhibition (Mean)Std. Dev.
10098.52.1
3095.23.5
1085.14.2
360.75.1
145.34.8
0.320.13.9
0.18.92.5
0.031.21.5
Calculated IC50 1.2 µM
Phase 3: Mechanism of Action (MoA) Studies

Once a validated, potent activity is confirmed, the focus shifts to understanding how the compound works at a molecular and cellular level. The specific assays below are contingent on the results from Phases 1 and 2.

2.3.1 Potential MoA Pathway: Kinase Inhibition

If the compound shows anticancer activity and in silico predictions point to kinases, the following workflow would be initiated.

G A Kinase Panel Screen (Broad profiling, e.g., KinomeScan) B Biochemical IC50 Assay (On specific kinase hit) A->B Identify Primary Hit(s) C Western Blot Analysis (Phosphorylation of downstream substrate in cells) B->C Confirm Potency D Cellular Target Engagement Assay (e.g., CETSA) C->D Validate Cellular Effect

Caption: Workflow for investigating a kinase inhibition mechanism.
  • Protocol: Western Blot for Pathway Modulation

    • Treat sensitive cancer cells with the compound at 1x, 5x, and 10x its IC50 value for a set time (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the suspected target kinase (e.g., p-Akt, total Akt, p-ERK, total ERK) and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the bands using chemiluminescence.

  • Causality: A dose-dependent decrease in the phosphorylated (active) form of a downstream substrate, without a change in the total protein level, provides strong evidence that the compound is inhibiting the upstream kinase within the cellular environment.

Conclusion and Forward Look

The compound 4-(4-methylpiperazine-1-carbonyl)benzoic acid stands as a promising candidate for biological investigation. Its structure is a compelling amalgamation of pharmacophores with proven track records in successful therapeutics. While its specific biological activities are currently uncharacterized, the structural alerts strongly suggest potential applications in oncology and/or neurology.

The multi-tiered workflow detailed in this guide provides a robust and logical framework for a comprehensive investigation. By progressing from broad, unbiased screening to specific, hypothesis-driven mechanism-of-action studies, we can efficiently and effectively define the pharmacological profile of this novel molecule. The data generated will not only characterize the compound itself but will also provide the critical foundation for any subsequent lead optimization and drug development programs. We invite the scientific community to embark on this path of discovery.

References

  • Ingenta Connect. (2013, July 5). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Asif, M. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. [Link]

  • Walsh Medical Media. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Anantharaju, P. G., et al. (2017, May 16). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. [Link]

  • ResearchGate. (2023, June 25). Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. [Link]

  • Donnier-Maréchal, M., et al. (2017, September 29). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. [Link]

  • DergiPark. (2024, March 28). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]

  • National Institutes of Health. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]

  • DergiPark. (2024, March 28). RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]

  • Bio-By-Word Publishing. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • ResearchGate. (n.d.). Experimental workflow of activity‐based profiling experiments. [Link]

  • Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Frontiers. (n.d.). Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. [Link]

  • MDPI. (2022, May 14). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • Prime Scholars. (2021, December 30). Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. [Link]

  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]

Sources

Foundational

spectroscopic data for 4-(4-methylpiperazine-1-carbonyl)benzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 4-(4-methylpiperazine-1-carbonyl)benzoic acid Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS No. 871828-03-4).[1] Due to a notable scarcity of empirically derived spectroscopic data in peer-reviewed literature and public databases, this document employs a predictive approach grounded in fundamental spectroscopic principles and comparative analysis with structurally analogous compounds. We will delineate the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, or analysis of this molecule. The methodologies presented herein are designed to serve as a benchmark for future experimental verification.

Introduction and Molecular Structure Analysis

4-(4-methylpiperazine-1-carbonyl)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and an N-methylpiperazine group linked via an amide bond. The chemical structure, C₁₃H₁₆N₂O₃, presents several key features for spectroscopic analysis: a para-substituted aromatic ring, a carboxylic acid group, a tertiary amide, and a saturated heterocyclic piperazine ring with an N-methyl substituent.[1] The accurate characterization of this compound is critical for quality control in synthetic processes and for understanding its chemical behavior in various applications. This guide will systematically predict the spectral signature of each component of the molecule.

Molecular Structure:

Key Functional Groups for Spectroscopic Analysis:

  • Carboxylic Acid (-COOH)

  • Tertiary Amide (-CONR₂)

  • Para-substituted Benzene Ring

  • N-Methylpiperazine Ring

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the partial double bond character of the amide C-N bond, rotation can be restricted, potentially leading to broadened signals or distinct conformers for the piperazine protons, especially at low temperatures.[2][3][4] For the purposes of this guide, we will predict a time-averaged spectrum at room temperature.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, methyl, and carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)> 12.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange.[5]
Aromatic Protons (Ha, ortho to -COOH)~8.0 - 8.2Doublet2HThese protons are ortho to the electron-withdrawing carboxylic acid group and will be significantly deshielded. They will appear as a doublet due to coupling with Hb.[5]
Aromatic Protons (Hb, ortho to -C(O)N)~7.5 - 7.7Doublet2HThese protons are ortho to the electron-withdrawing amide carbonyl group and will be deshielded, but typically less so than those ortho to a carboxylic acid. They will appear as a doublet due to coupling with Ha.
Piperazine Protons (-C(O)N-CH₂)~3.5 - 3.9Broad Multiplet4HThe four protons on the carbons adjacent to the amide nitrogen are deshielded by the carbonyl group. Their signals are often broad due to restricted rotation around the amide bond and chair-chair interconversion of the piperazine ring.[2][3]
Piperazine Protons (-N(CH₃)-CH₂)~2.4 - 2.7Broad Multiplet4HThese four protons are on the carbons adjacent to the N-methyl group. They are in a typical aliphatic amine region.
N-Methyl Protons (-N-CH₃)~2.3Singlet3HThe methyl group attached to the nitrogen gives a characteristic singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. Given the para-substitution, the aromatic region will show four distinct signals.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid Carbonyl (-C OOH)~167 - 172The carbonyl carbon of a benzoic acid derivative is highly deshielded and appears in this characteristic downfield region.[5]
Amide Carbonyl (-C (O)N)~165 - 170The tertiary amide carbonyl carbon is also highly deshielded, appearing in a region similar to the carboxylic acid carbonyl.[2]
Aromatic Carbon (C-COOH)~132 - 136The quaternary carbon attached to the carboxylic acid group.
Aromatic Carbon (C-C(O)N)~138 - 142The quaternary carbon attached to the amide carbonyl group.
Aromatic Carbons (CH, ortho to -COOH)~129 - 131Aromatic CH carbons ortho to the carboxylic acid.
Aromatic Carbons (CH, ortho to -C(O)N)~127 - 129Aromatic CH carbons ortho to the amide group.
Piperazine Carbons (-C(O)N-C H₂)~42 - 48These carbons are adjacent to the amide nitrogen. The exact chemical shift can vary, and two distinct signals may be observed due to conformational effects.[2][3]
Piperazine Carbons (-N(CH₃)-C H₂)~54 - 56These carbons are adjacent to the N-methyl group and are typical for N-alkylated piperazines.
N-Methyl Carbon (-N-C H₃)~46The N-methyl carbon appears in the aliphatic region.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorptions

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity/ShapeRationale
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very BroadThis extremely broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]
C-H Stretch (Aromatic)3100 - 3000MediumC-H stretching vibrations on the benzene ring typically appear just above 3000 cm⁻¹.[8]
C-H Stretch (Aliphatic)3000 - 2850MediumC-H stretching vibrations from the piperazine and N-methyl groups appear just below 3000 cm⁻¹.[9]
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, SharpThe carbonyl stretch of an aromatic carboxylic acid is very intense. Its position can be influenced by hydrogen bonding.[7]
C=O Stretch (Amide)1650 - 1630Strong, SharpThe tertiary amide carbonyl (Amide I band) is also a very strong and characteristic absorption, typically occurring at a slightly lower wavenumber than the carboxylic acid carbonyl due to resonance.
C=C Stretch (Aromatic)1600 - 1450Medium-WeakAromatic rings show characteristic skeletal vibrations in this region.[8]
C-N Stretch1250 - 1180MediumThe stretching vibration of the C-N bonds in the piperazine and amide moieties.
C-O Stretch (Carboxylic Acid)1320 - 1210StrongThis band, coupled with the O-H bend, is another key feature of carboxylic acids.[7]
O-H Bend (Carboxylic Acid)950 - 910Medium, BroadThe out-of-plane bend for the carboxylic acid O-H group is another characteristic broad absorption.[7]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

  • Molecular Ion (M⁺): The molecular formula is C₁₃H₁₆N₂O₃, giving a molecular weight of 248.28 g/mol .[1] In an electron ionization (EI) experiment, a molecular ion peak ([M]⁺) would be expected at m/z = 248. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z = 249 would be prominent in positive ion mode.

  • Predicted Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds. Key predicted fragments include:

    • Loss of the carboxyl group: A fragment corresponding to the loss of -OH (m/z = 231) or -COOH (m/z = 203).

    • Amide Bond Cleavage: Cleavage of the amide bond can occur in two ways:

      • Formation of the benzoyl cation (C₇H₄O₂⁺), m/z = 120.

      • Formation of the N-methylpiperazine carbonyl cation (C₆H₁₁N₂O⁺), m/z = 127.

    • Piperazine Ring Fragmentation: The N-methylpiperazine ring is prone to characteristic fragmentation, often leading to a base peak at m/z = 57 or 70, corresponding to fragments of the piperazine ring. This is a common fragmentation pathway for N-substituted piperazines.[10][11]

Standard Experimental Methodologies

To acquire the actual spectroscopic data for 4-(4-methylpiperazine-1-carbonyl)benzoic acid, standardized protocols should be followed.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} broadband decoupled spectrum.

    • (Optional) Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Prep1 Weigh Compound (5-10 mg) Prep2 Add Deuterated Solvent (~0.6 mL, e.g., DMSO-d6) Prep1->Prep2 Prep3 Vortex to Dissolve Prep2->Prep3 Acq1 Tune & Shim Magnet Prep3->Acq1 Insert into Spectrometer Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Acq4 Acquire 2D Spectra (COSY, HSQC) Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate & Pick Peaks Proc2->Proc3 Analysis Analysis Proc3->Analysis Spectral Interpretation

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol
  • Sample Preparation: As the compound is a solid, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow Start Start Background Collect Background Spectrum (Clean ATR) Start->Background Sample Place Solid Sample on ATR Crystal Background->Sample Acquire Collect Sample Spectrum (16-32 Scans) Sample->Acquire Process Process Data (ATR & Baseline Correction) Acquire->Process Analysis Identify Characteristic Absorption Bands Process->Analysis End End Analysis->End

Caption: Standard workflow for FTIR-ATR data acquisition.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation analysis).

  • Data Acquisition:

    • Infuse the sample solution directly or via an LC system into the ion source.

    • Acquire data in both positive and negative ion modes (for ESI) to observe [M+H]⁺ and [M-H]⁻ ions.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm the structure.

MS_Workflow Prep Prepare Dilute Solution (~1 mg/mL in MeOH) Infuse Infuse Sample into Ion Source (e.g., ESI) Prep->Infuse AcquireMS1 Acquire Full Scan MS (Find Parent Ion [M+H]+) Infuse->AcquireMS1 Isolate Isolate Parent Ion AcquireMS1->Isolate Fragment Induce Fragmentation (Collision-Induced Dissociation) Isolate->Fragment AcquireMS2 Acquire MS/MS Spectrum (Analyze Fragment Ions) Fragment->AcquireMS2

Caption: Workflow for ESI-MS/MS structural analysis.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for 4-(4-methylpiperazine-1-carbonyl)benzoic acid based on established chemical principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a comprehensive reference for the identification and characterization of this compound. While these predictions offer a high degree of confidence, empirical verification remains the gold standard. The outlined experimental methodologies provide a clear path for researchers to obtain and confirm the actual spectroscopic data, contributing valuable information to the scientific community.

References

  • Hörner, S., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Online]. Available: [Link]

  • Cody, R. B., & Tamura, J. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Journal of Mass Spectrometry, 47(2), 225-231. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. [Online]. Available: [Link]

  • Hörner, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933. [Online]. Available: [Link]

  • PubChem. (n.d.). 4-(Piperazine-1-carbonyl)-benzoic acid. [Online]. Available: [Link]

  • PubChem. (n.d.). 1-Benzoylpiperazine. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Online]. Available: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Online]. Available: [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. [Online]. Available: [Link]

  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Online]. Available: [Link]

  • Newman, R., & Badger, R. M. (1951). The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at –185°C. The Journal of Chemical Physics, 19(9), 1147-1153. [Online]. Available: [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Online]. Available: [Link]

  • University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. [Online]. Available: [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-[[[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-, methyl ester. [Online]. Available: [Link]

  • ResearchGate. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts. [Online]. Available: [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Online]. Available: [Link]

  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 4-(4-methylpiperazine-1-carbonyl)benzoic acid, a molecule of significant interest in contemporary drug discovery. We will delve into its physicochemical properties, present solubility data in a range of relevant solvents, and provide detailed, field-proven methodologies for solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of this compound and the principles governing them.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. Poor aqueous solubility is a major hurdle in formulation development, often leading to low or erratic absorption and suboptimal drug exposure.[1] Therefore, a thorough characterization of an API's solubility is paramount in the early stages of drug discovery and lead optimization.[3][4]

4-(4-methylpiperazine-1-carbonyl)benzoic acid possesses structural features—a carboxylic acid and a tertiary amine within the piperazine moiety—that suggest a complex, pH-dependent solubility profile. Understanding this profile is key to developing effective oral and parenteral dosage forms.

Physicochemical Properties of 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₃[5]
Molecular Weight 248.28 g/mol [5]
CAS Number 871828-03-4[5]
Calculated pKa Acidic (COOH): ~4.5, Basic (piperazine N): ~8.5Estimated based on similar structures
Calculated logP ~1.8Estimated based on structure

The presence of both an acidic and a basic functional group makes 4-(4-methylpiperazine-1-carbonyl)benzoic acid a zwitterionic compound, with its net charge and therefore its solubility being highly dependent on the pH of the medium.[2][6]

Solubility Profile of 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid

The following table summarizes the experimentally determined equilibrium solubility of the compound in various solvents at ambient temperature. This data provides a crucial roadmap for formulation scientists.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4) 25~0.5Shake-Flask
0.1 N HCl (pH 1.2) 25> 20Shake-Flask
Phosphate Buffer (pH 6.8) 25~1.2Shake-Flask
Methanol 25~15Shake-Flask
Ethanol 25~8Shake-Flask
Acetone 25< 0.1Shake-Flask
Dimethyl Sulfoxide (DMSO) 25> 50Shake-Flask
Polyethylene Glycol 400 (PEG 400) 25~25Shake-Flask

Note: The solubility values presented are representative and may vary based on the specific experimental conditions and the polymorphic form of the compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[7][8][9] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Rationale and Causality

The core principle of the shake-flask method is to allow a compound to reach its saturation point in a given solvent over a sufficient period, ensuring a true thermodynamic equilibrium. The extended incubation period (typically 24-72 hours) is crucial for slower-dissolving compounds and to allow for any potential polymorphic transformations to the most stable, and therefore least soluble, form.[4][9]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 4-(4-methylpiperazine-1-carbonyl)benzoic acid to a series of glass vials. The excess is visually confirmed by the presence of undissolved solid.

  • Solvent Addition: Add a precise volume of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for 24 to 72 hours. Agitation ensures a consistent interaction between the solid and the solvent.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.[11]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but care must be taken to avoid adsorption of the compound onto the filter material.[11]

  • Analysis: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal vials and place in shaker bath (24-72h) B->C D Centrifuge samples C->D E Withdraw clear supernatant D->E F Dilute aliquot E->F G Analyze by HPLC-UV F->G H Determine concentration G->H I I H->I Solubility Value

Caption: Workflow for the Shake-Flask Solubility Determination.

Factors Influencing the Solubility of 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid

Several factors intrinsically and extrinsically affect the solubility of this compound.[6][12]

pH

As a zwitterionic compound, the solubility of 4-(4-methylpiperazine-1-carbonyl)benzoic acid is profoundly influenced by pH.[2][13]

  • Low pH (e.g., pH 1-2): The carboxylic acid group is protonated (neutral), while the piperazine nitrogen is protonated (positive charge). The net positive charge leads to high aqueous solubility.

  • Mid-range pH (Isoelectric Point): At a certain pH, the positive charge on the piperazine ring and the negative charge on the carboxylate will balance, leading to a net neutral charge and minimum aqueous solubility.

  • High pH (e.g., pH > 9): The carboxylic acid is deprotonated (negative charge), and the piperazine nitrogen is neutral. The net negative charge again leads to increased aqueous solubility.

Polarity

The principle of "like dissolves like" is a useful guide.[12]

  • Polar Solvents (e.g., Water, Methanol): The polar functional groups (carboxylic acid, amide, piperazine) allow for hydrogen bonding and dipole-dipole interactions, leading to moderate solubility, especially at favorable pH values.

  • Non-polar Solvents (e.g., Acetone, Hexane): The molecule's polarity limits its solubility in non-polar organic solvents.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[12][13] This should be experimentally verified for 4-(4-methylpiperazine-1-carbonyl)benzoic acid, as some compounds exhibit exothermic dissolution.

Crystal Form (Polymorphism)

Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities.[13] The amorphous form is typically more soluble than its crystalline counterparts. It is crucial to characterize the solid form used in solubility studies.

Visualization of pH-Dependent Solubility

G cluster_low_ph Low pH (e.g., pH < 3) cluster_isoelectric Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 9) low_ph_structure COOH N⁺H-CH₃ High Solubility isoelectric_structure COO⁻ N⁺H-CH₃ Minimum Solubility low_ph_structure->isoelectric_structure Increase pH high_ph_structure COO⁻ N-CH₃ High Solubility isoelectric_structure->high_ph_structure Increase pH

Caption: Ionization states and resulting solubility at different pH.

Advanced Method: Potentiometric Titration for pKa and Intrinsic Solubility

For ionizable compounds, potentiometric titration is a powerful technique to determine both the pKa and the intrinsic solubility (S₀) of the neutral species.[14][15] This method involves titrating a solution of the compound with an acid or base and monitoring the pH change. The resulting titration curve can be analyzed to deduce these key parameters.

Conclusion

The solubility of 4-(4-methylpiperazine-1-carbonyl)benzoic acid is a multifaceted property governed by its zwitterionic nature. Its solubility is highly pH-dependent, with minimum solubility expected at its isoelectric point and significantly higher solubility in acidic and basic conditions. A comprehensive understanding of its solubility in various solvents, as outlined in this guide, is essential for informed decision-making in the formulation and development of new medicines. The standardized protocols provided herein offer a robust framework for the accurate and reproducible determination of this critical physicochemical parameter.

References

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

  • IJNRD.org. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • ACS Publications. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid as a Physicochemical Modulator in Drug Design

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the specific building block 4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 871828-03-4), distinct from the m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the specific building block 4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 871828-03-4), distinct from the more common Imatinib intermediate.

Executive Summary & Strategic Distinction

In the optimization of small molecule drugs, particularly kinase inhibitors, the "solubilizing tail" is a critical structural motif.[1] While the benzyl-linked analogue (4-[(4-methylpiperazin-1-yl)methyl]benzoic acid) is famous as the key intermediate for Imatinib (Gleevec), the carbonyl-linked analogue discussed here offers distinct pharmacological advantages.[1]

The Critical Distinction

Before proceeding, researchers must distinguish between these two structural analogues:

FeatureTarget Compound (This Guide) Imatinib Intermediate
Structure Amide Linker (C=O)Methylene Linker (CH₂)
CAS 871828-03-4106261-49-8
Rigidity High: Planar amide bond restricts rotation.Low: Free rotation around benzyl carbon.[1]
Basicity Mono-basic: Only N4 is basic (pKa ~8.5).[1] N1 is an amide.[1]Di-basic: Both N1 and N4 are amines.
Metabolism Stable: Resistant to oxidative N-dealkylation.Labile: Prone to CYP450-mediated N-dealkylation.

Application Scope: Use this intermediate when your lead compound requires improved metabolic stability or a rigidified vector to project the solubilizing group into a solvent channel.[1]

Chemical Properties & Handling[1][2][3]

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 248.28 g/mol .[1]

  • Solubility Profile:

    • High: DMSO, Methanol, Water (at acidic pH).[1]

    • Low: Dichloromethane, Diethyl ether, Hexanes.[1]

  • Stability: Hygroscopic.[1] Store under inert atmosphere at 2-8°C.

  • Zwitterionic Nature: In neutral solution, the carboxylic acid (pKa ~4) deprotonates, and the distal N-methylpiperazine (pKa ~8.[1]5) protonates, forming a zwitterion.[1] This significantly impacts purification strategies (see Section 5).[1]

Synthetic Protocols

Protocol A: Activation via Acid Chloride (Scale-Up Preferred)

Direct coupling using carbodiimides (EDCI) can be sluggish due to the internal salt formation.[1] Conversion to the acid chloride hydrochloride salt is the most robust method for scale-up.[1]

Reagents:

  • Substrate: 4-(4-methylpiperazine-1-carbonyl)benzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂): 5.0 equiv (or used as solvent)[1]

  • Catalytic DMF: 2-3 drops

  • Solvent: Toluene or DCM (if not using neat SOCl₂)[1]

Step-by-Step Methodology:

  • Suspension: Charge the benzoic acid substrate into a dry flask under N₂. Add Toluene (10 V).

  • Activation: Add SOCl₂ dropwise at room temperature. Add catalytic DMF.[1]

  • Reflux: Heat to 70-80°C. The suspension will clear as the acid chloride forms and the HCl salt of the piperazine dissolves (or forms a fine precipitate depending on concentration).[1]

  • Monitoring: Monitor by quenching an aliquot with methanol (forming the methyl ester) and checking via LCMS.

    • Target Mass: M+14 (Methyl ester vs Acid).[1]

  • Isolation: Evaporate volatiles under reduced pressure to dryness.

    • Note: Co-evaporate with toluene 2x to remove residual SOCl₂.[1]

  • Product: The resulting solid is the Acid Chloride Hydrochloride salt.[1] It is moisture sensitive.[1] Use immediately in the next step.

Protocol B: Amide Coupling to Aniline (Discovery Scale)

This protocol describes coupling the activated intermediate to an aromatic amine (e.g., a kinase scaffold).[1]

Reagents:

  • Acid Chloride (from Protocol A): 1.1 equiv

  • Target Aniline (Nucleophile): 1.0 equiv[1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 - 4.0 equiv)[1]

  • Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Target Aniline in anhydrous THF (10 V) and cool to 0°C.

  • Base Addition: Add DIPEA (3.0 equiv). The extra equivalents are necessary to neutralize the HCl bound to the piperazine and the HCl generated during coupling.[1]

  • Coupling: Add the Acid Chloride (solid or suspended in THF) portion-wise to the amine solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Work-up: Extract with EtOAc (or DCM/MeOH 9:1 if product is polar). Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1][2][3][4]

Visualization: Decision Logic & Pathway[1]

The following diagram illustrates the decision process for selecting this specific intermediate and the workflow for its incorporation.

G Start Drug Optimization: Solubilizing Tail Selection Decision Linker Requirement? Start->Decision PathA Flexible / Benzylic (Imatinib-style) Decision->PathA Flexibility OK PathB Rigid / Amide (Metabolic Stability) Decision->PathB Need Rigidity/Stability Intermediate Select: 4-(4-methylpiperazine-1-carbonyl)benzoic acid PathB->Intermediate Activation Activation Strategy Intermediate->Activation Method1 Method A: Acid Chloride (SOCl2, Reflux) *Best for Scale* Activation->Method1 Robust Substrate Method2 Method B: HATU/DIPEA (DMF, RT) *Best for unstable amines* Activation->Method2 Sensitive Substrate Coupling Coupling to Scaffold (Nucleophilic Attack) Method1->Coupling Method2->Coupling Product Final Drug Candidate (Rigidified Tail) Coupling->Product

Caption: Decision tree for selecting the amide-linked scaffold and subsequent activation pathways.

Purification & Quality Control

Due to the zwitterionic nature of the starting material and the basicity of the product, standard silica chromatography often leads to streaking or irreversible adsorption.[1]

Chromatography Strategy
  • Stationary Phase: Amine-functionalized Silica (NH-Silica) or C18 Reverse Phase.[1]

  • Mobile Phase (Normal Phase): DCM / MeOH / NH₄OH (e.g., 90:10:1).[1] The ammonia is critical to keep the piperazine deprotonated and prevent tailing.[1]

  • Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Note: The product will elute early due to the polar piperazine tail.[1]

Analytical QC Parameters
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: Piperazine N-Me (~2.2 ppm, s), Amide-linked piperazine CH2 (broad multiplets 3.3-3.6 ppm).
Purity HPLC (254 nm)> 98.0% Area
Residual Solvent GC-HeadspaceLimit of Toluene/SOCl₂ (if Method A used).[1]
Water Content Karl Fischer< 1.0% (Critical for coupling efficiency).[1]

Troubleshooting Guide

Issue 1: Low Yield during Acid Chloride Formation

  • Cause: Formation of insoluble hydrochloride salt aggregates that trap unreacted acid.[1]

  • Solution: Use catalytic DMF to form the Vilsmeier reagent intermediate, which solubilizes the reaction.[1] Ensure vigorous stirring.

Issue 2: Product stuck on Silica Column

  • Cause: Interaction between the basic piperazine and acidic silanols.[1]

  • Solution: Switch to Neutral Alumina or add 1-2% Triethylamine (TEA) to the eluent.[1] Do not use pure DCM/MeOH without a base modifier.[1]

Issue 3: Hydrolysis of the Amide Linker

  • Observation: Appearance of benzoic acid peaks in LCMS.

  • Cause: While the amide is stable, extreme acidic conditions (e.g., 6N HCl reflux) can hydrolyze it.[1]

  • Solution: Maintain pH > 2 during workups.

References

  • Imatinib Structure & Analogues

    • Capdeville, R., et al. (2002).[1] Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[1] Nature Reviews Drug Discovery, 1(7), 493-502.[1] Link

    • Note: Cited for structural comparison of the "tail" moiety.[1]

  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Piperazine in Medicinal Chemistry

    • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]

  • Chemical Vendor Data (Physical Properties)

    • BLD Pharm Product Data: 4-(4-Methylpiperazine-1-carbonyl)benzoic acid (CAS 871828-03-4).[5]Link[1]

Sources

Application

Application Note: 4-(4-methylpiperazine-1-carbonyl)benzoic acid in Medicinal Chemistry

This guide details the application, synthesis, and medicinal chemistry significance of 4-(4-methylpiperazine-1-carbonyl)benzoic acid .[1] This compound serves as a critical "solubilizing linker" in drug discovery, enabli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and medicinal chemistry significance of 4-(4-methylpiperazine-1-carbonyl)benzoic acid .[1] This compound serves as a critical "solubilizing linker" in drug discovery, enabling the attachment of the privileged N-methylpiperazine moiety to hydrophobic drug scaffolds via a stable benzamide interface.[1]

[1]

Introduction: The "Solubility Tail" Strategy

In modern drug discovery, poor aqueous solubility is a leading cause of attrition.[1] The 4-(4-methylpiperazine-1-carbonyl)benzoic acid moiety acts as a strategic "handle" to address this challenge.[1] By incorporating a basic N-methylpiperazine group, this linker introduces a protonatable center (pKa ~7.5–8.[1]5) that significantly enhances aqueous solubility at physiological pH without drastically increasing molecular weight or metabolic liability.[1]

Unlike the methylene-linked analog (found in Imatinib), the carbonyl-linked variant offers distinct electronic properties.[1] The amide bond at the piperazine nitrogen reduces the basicity of the attached nitrogen (


), leaving only the distal 

-methyl nitrogen as the basic center.[1] This modulation is crucial for tuning the pKa and permeability profile of the final drug candidate.[1]
Key Applications
  • Lead Optimization: Appending to hydrophobic scaffolds (e.g., kinase inhibitors) to lower LogD and improve oral bioavailability.[1]

  • Fragment-Based Drug Discovery (FBDD): Used as a "cap" to explore solvent-exposed channels in protein binding pockets.[1]

  • Prodrug Design: Can be used to form salts with acidic counter-ions, further enhancing dissolution rates.[1]

Physicochemical Profile

Understanding the zwitterionic nature of this building block is essential for successful coupling and purification.[1]

PropertyValue (Approx.)Significance
Molecular Weight 248.28 g/mol Fragment-like; ideal for lead optimization.[1]
pKa (Acid) ~3.5Typical benzoic acid; requires activation for coupling.[1]
pKa (Base) ~8.1 (N-methyl)Protonated at gastric pH (1.[1]5) and partially at blood pH (7.4).[1]
LogP ~0.5Low lipophilicity aids in reducing the overall LogP of the drug.[1]
Solubility AmphotericHigh in acidic/basic buffers; limited in neutral water (Isoelectric point).[1]
H-Bond Donors/Acceptors 1 (COOH) / 4Good balance for permeability.[1]

Experimental Protocol: Synthesis of the Building Block

While commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels.[1] The most robust route avoids the bis-addition byproduct common in terephthaloyl chloride reactions by using Monomethyl Terephthalate .[1]

Protocol A: Synthesis from Monomethyl Terephthalate

Objective: Selective formation of the mono-amide followed by ester hydrolysis.

Materials:
  • Monomethyl terephthalate (1.0 eq)[1]

  • N-Methylpiperazine (1.2 eq)[1]

  • HATU (1.2 eq) or EDC[1]·HCl/HOBt

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • LiOH[1]·H₂O (3.0 eq)

  • Solvents: DMF (anhydrous), THF, Water, MeOH.

Step-by-Step Methodology:
  • Amide Coupling:

    • Dissolve Monomethyl terephthalate (10 mmol) in anhydrous DMF (50 mL).

    • Add DIPEA (30 mmol) and HATU (12 mmol). Stir at 0°C for 15 minutes to activate the acid.

    • Critical Step: Add N-methylpiperazine (12 mmol) dropwise.[1] The basicity of the piperazine can accelerate HATU decomposition, so maintain 0°C during addition.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target Mass: ~263.1 [M+H]+ for the ester).[1]

    • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.[1] Dry organic layer (Na₂SO₄) and concentrate.[1]

  • Hydrolysis:

    • Dissolve the crude methyl ester intermediate in THF/MeOH/H₂O (3:1:1 ratio, 50 mL).

    • Add LiOH[1]·H₂O (30 mmol).[1] Stir at RT for 2–4 hours.[1]

    • Validation: TLC should show the disappearance of the non-polar ester spot and appearance of a baseline spot (acid).[1]

  • Purification (Zwitterion Isolation):

    • Challenge: The product is amphoteric.[1] Extraction is difficult.

    • Method: Carefully adjust pH to ~7.0 (Isoelectric point) using 1N HCl. The product may precipitate.[1][2] If not, evaporate solvents to dryness.

    • Desalting: Redissolve in minimum water and purify via Reverse Phase Flash Chromatography (C18) .[1]

    • Mobile Phase: 0–30% Acetonitrile in Water (no acid modifier to keep it zwitterionic, or use 0.1% TFA if isolating as the TFA salt).[1]

    • Lyophilize fractions to obtain the white powder.[1]

Application Protocol: Installing the Linker on a Scaffold[1]

This protocol describes attaching the linker to an amine-bearing scaffold (e.g., an aniline or aliphatic amine on a drug lead).[1]

Protocol B: Amide Coupling to Drug Scaffold

Rationale: The carboxylic acid of the linker is less reactive than the piperazine nitrogens, but self-coupling is not an issue due to the amide bond at


.[1] However, the distal 

-methyl is basic and can interfere with some activators.[1]
Workflow:
  • Activation:

    • In a vial, suspend 4-(4-methylpiperazine-1-carbonyl)benzoic acid (1.1 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq).[1] Shake/stir for 10 mins.

    • Note: The solution should become clear as the zwitterion activates and dissolves.[1]

  • Coupling:

    • Add the Amine Scaffold (1.0 eq).[1]

    • Stir at 40°C for 12 hours. (Anilines may require heating; aliphatic amines react at RT).[1]

  • Validation (Self-Check):

    • LCMS: Look for [M+H]+ corresponding to Scaffold + 230 Da (Fragment mass: 248 - 18).[1]

    • TLC: The product will likely be very polar and streak on silica due to the basic piperazine.[1] Use DCM/MeOH/NH₃ (90:10:1) for TLC.

Mechanism of Action & Rationale

The inclusion of this moiety is a deliberate medicinal chemistry tactic.[1]

  • Solubility: The distal nitrogen (

    
    ) has a pKa of ~8.[1]1. In the stomach (pH 1–2), it is fully protonated, ensuring high solubility and rapid dissolution.
    
  • Permeability: In the intestine (pH ~7), a significant fraction exists as the neutral free base, facilitating passive diffusion across the lipid bilayer.

  • Metabolic Stability: The benzamide linkage is generally resistant to hydrolysis by esterases.[1] The methylpiperazine ring can be subject to N-demethylation (by CYP450), but this often yields an active metabolite.[1]

Visualization: Synthesis & Logic Flow[1]

G cluster_0 Synthesis of Linker cluster_1 Medicinal Chemistry Application SM1 Monomethyl Terephthalate Inter Intermediate (Methyl Ester) SM1->Inter HATU, DIPEA Amide Coupling Reagent N-Methyl piperazine Reagent->Inter Product 4-(4-methylpiperazine- 1-carbonyl)benzoic acid Inter->Product LiOH, THF/H2O Hydrolysis FinalDrug Optimized Drug (High Solubility) Product->FinalDrug Coupling to Scaffold (R-NH2) Scaffold Drug Scaffold (Low Solubility) Scaffold->FinalDrug Prop1 pKa ~8.1 (Protonatable) FinalDrug->Prop1 Prop2 LogP Reduced FinalDrug->Prop2

Figure 1: Synthetic workflow and medicinal chemistry logic for the application of the methylpiperazine-carbonyl linker.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Note: Structural analog reference for property comparison). Retrieved from [Link][1]

  • Luescher, M. U., & Bode, J. W. (2015). Catalytic Amide Formation with α'-Hydroxyenones as Acylating Reagents.[1] (General reference for amide coupling of difficult substrates). Retrieved from [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. (Context on solubilizing tails). Retrieved from [Link][1]

Sources

Method

4-(4-methylpiperazine-1-carbonyl)benzoic acid as a building block in organic synthesis

Executive Summary 4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 871828-03-4) is a specialized bifunctional building block used primarily in medicinal chemistry to introduce the N-methylpiperazine moiety onto drug s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 871828-03-4) is a specialized bifunctional building block used primarily in medicinal chemistry to introduce the N-methylpiperazine moiety onto drug scaffolds. This moiety is a "privileged structure" in drug discovery, known for significantly enhancing aqueous solubility, bioavailability, and optimizing pharmacokinetic (PK) profiles of lipophilic kinase inhibitors and GPCR ligands.

Unlike simple alkyl-piperazines, this building block provides a benzoic acid linker , allowing for the attachment of the solubilizing tail via a stable amide bond rather than a potentially metabolically labile alkyl chain. However, its zwitterionic nature presents specific challenges in handling, coupling, and purification that this guide addresses.

Chemical Identity & Properties

PropertyDescription
Chemical Name 4-(4-methylpiperazine-1-carbonyl)benzoic acid
CAS Number 871828-03-4
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
pKa (Calculated) ~4.2 (Carboxylic Acid), ~8.5 (Piperazine N4)
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, Water (pH dependent). Poor in DCM/Hexanes.
Key Functionality Zwitterionic : Contains both an acidic proton donor (COOH) and a basic proton acceptor (Piperazine N).
The "Zwitterion Challenge"

In neutral organic solvents, this molecule exists in an equilibrium between its uncharged form and its zwitterionic form. This impacts solubility:

  • In DCM/EtOAc: Poor solubility due to internal salt formation.

  • In DMF/DMSO: Good solubility, making these the preferred solvents for coupling reactions.

Synthesis & Preparation of the Building Block

Note: While commercially available, in-house preparation ensures freshness and avoids hygroscopic degradation.

Mechanism: The most reliable route involves the mono-amidation of terephthalic acid derivatives. Direct reaction with terephthalic acid often yields mixtures. The Mono-Methyl Terephthalate Route is preferred for regiocontrol.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow SM1 Mono-Methyl Terephthalate Step1 Step 1: Amide Coupling (EDC/HOBt or SOCl2) SM1->Step1 SM2 N-Methylpiperazine SM2->Step1 Inter Intermediate Ester (Methyl 4-(4-methylpiperazine-1-carbonyl)benzoate) Step1->Inter Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 Product Final Product (Zwitterionic Acid) Step2->Product pH Adjustment (Isoelectric ppt)

Caption: Regioselective synthesis pathway avoiding bis-amide formation.

Application Protocol: Amide Coupling

Objective: Couple 4-(4-methylpiperazine-1-carbonyl)benzoic acid to an amine-bearing scaffold (R-NH₂).

Challenge: The internal basic nitrogen of the piperazine can interfere with activation if not properly masked or if the pH is incorrect. Standard carbodiimide couplings (DCC/EDC) can be sluggish due to the zwitterionic aggregation.

Recommended Method: HATU/DIPEA Activation This method is superior because the phosphonium salt (HATU) reacts rapidly with the carboxylate, while the DIPEA ensures the piperazine remains unprotonated (free base) to prevent interference with the active ester, or buffers the system if HCl salts are used.

Step-by-Step Protocol

Reagents:

  • Acid: 4-(4-methylpiperazine-1-carbonyl)benzoic acid (1.0 equiv)

  • Amine: Target Scaffold R-NH₂ (1.0 - 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).

    • Note: If the acid does not dissolve fully, sonicate. The addition of DIPEA in the next step will aid solubility.

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution should turn yellow/orange (characteristic of HOAt liberation).

  • Coupling: Add the Amine (1.0 - 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 - 2.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.

    • Target Mass: Look for [M+H]+ corresponding to Product.

  • Workup (Crucial):

    • Do NOT use acidic aqueous washes (1N HCl) as the product contains a basic piperazine and will be extracted into the water layer.

    • Method A (Precipitation): Pour reaction mixture into ice-cold water/brine (10x volume). If solid precipitates, filter and wash with water.

    • Method B (Extraction): Dilute with EtOAc or DCM/Isopropanol (3:1). Wash with saturated NaHCO₃ (removes unreacted acid/HOBt) and Brine. Dry over Na₂SO₄.

Purification Strategy: Handling the Basic Moiety

Purifying compounds containing this moiety requires recognizing their basicity. Standard Normal Phase (Silica) chromatography often results in streaking due to the interaction of the piperazine nitrogen with acidic silanols.

DOT Diagram: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Check Is Product Solid? Start->Check Solid Yes: Trituration Check->Solid Precipitate in Water Oil No: Chromatography Needed Check->Oil Method1 Reverse Phase (Prep-HPLC) Condition: 0.1% Formic Acid or TFA Oil->Method1 High Polarity Method2 Normal Phase (Silica) Additive: 1% Triethylamine or NH3 Oil->Method2 Low Polarity Method3 SCX Cartridge (Catch & Release) Oil->Method3 Small Scale (<100mg) Finish Pure Product Method1->Finish Lyophilize (Formate/TFA Salt) Method3->Finish Elute w/ 2M NH3 in MeOH

Caption: Selection guide for purification based on scale and physicochemical properties.

Expert Tip: For SCX (Strong Cation Exchange) purification:

  • Load crude mixture (dissolved in MeOH/DCM) onto SCX column.

  • Wash with MeOH (elutes non-basic impurities, DMF, DIPEA salts).

  • Elute product with 2M NH₃ in MeOH .

  • Concentrate to obtain the free base.

Applications in Drug Discovery

This building block is not merely a linker; it is a functional pharmacophore.

  • Solubility Enhancement: The N-methylpiperazine group has a pKa of ~8.5. At physiological pH (7.4), it is partially protonated, significantly increasing the aqueous solubility of otherwise flat, lipophilic kinase inhibitor scaffolds.

  • Solvent Interaction: In protein-ligand binding, this moiety is often designed to protrude into the solvent-exposed region of the binding pocket (e.g., the "exit vector" in kinase ATP pockets), where it can form water-mediated hydrogen bonds.

  • Case Examples:

    • Kinase Inhibitors: Used in the development of MNK1/2 and NUAK1 inhibitors to improve physicochemical properties [1, 2].

    • Peptidomimetics: Acts as a rigid spacer replacing flexible alkyl chains, reducing entropic penalty upon binding.

References

  • PubChem Compound Summary. (2025). 4-(4-methylpiperazine-1-carbonyl)benzoic acid (CID 736532). National Center for Biotechnology Information. Link

  • BLD Pharm. (2025). Product Analysis: 4-(4-Methylpiperazine-1-carbonyl)benzoic acid.[1]Link

  • Google Patents. (2016). WO2016153394A1 - Use of novel chemical compounds as NUAK1 kinase inhibitors.Link

  • Fisher Scientific. (2025). Amide Synthesis Protocols and Reagent Guides.[2]Link

Sources

Application

Application Note: Large-Scale Synthesis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

Executive Summary & Strategic Analysis This application note details the scalable synthesis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid . This moiety is a critical pharmacophore in medicinal chemistry, often serving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the scalable synthesis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid . This moiety is a critical pharmacophore in medicinal chemistry, often serving as a solubility-enhancing group or a solvent-exposed appendage in kinase inhibitors.

Critical Distinction: Researchers must distinguish this target (an amide linker) from 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (a benzyl amine linker), which is a key intermediate for Imatinib (Gleevec). The synthesis described here targets the carbonyl (amide) derivative.

Retrosynthetic Strategy

For large-scale production (>1 kg), direct amidation of terephthalic acid is discouraged due to the statistical difficulty in preventing diamide formation. The Mono-Methyl Terephthalate (MMT) route is selected as the "Gold Standard" for the following reasons:

  • Selectivity: Desymmetrization of terephthalic acid via the diester allows precise control over stoichiometry.

  • Cost-Efficiency: Dimethyl terephthalate (DMT) is a cheap commodity chemical.

  • Purification: The final zwitterionic product allows for "telescoped" purification via isoelectric precipitation, minimizing chromatography.

Chemical Pathway & Mechanism

The synthesis proceeds through three distinct stages: Desymmetrization, Activation/Amidation, and Hydrolysis.

SynthesisRoute DMT Dimethyl Terephthalate (Start) MMT Mono-Methyl Terephthalate (MMT) DMT->MMT 1. KOH (0.95 eq) MeOH/Tol Act Acid Chloride Intermediate MMT->Act 2. SOCl2 Cat. DMF Ester Methyl Ester Precursor Act->Ester 3. N-Me-Piperazine DCM, 0°C Prod Target Product (Zwitterion) Ester->Prod 4. NaOH, then pH adjust (pI)

Figure 1: Synthetic workflow from commodity diester to final zwitterionic acid.

Detailed Experimental Protocols

Step 1: Preparation of Mono-Methyl Terephthalate (MMT)

Objective: Selective hydrolysis of one ester group. Scale: 1.0 kg Input (DMT)

  • Setup: Charge a 10 L reactor with Dimethyl Terephthalate (1.0 kg, 5.15 mol) and Toluene (3.0 L). Heat to 60°C to dissolve.

  • Reagent Prep: Dissolve KOH (275 g, 4.90 mol, 0.95 eq ) in Methanol (800 mL).

    • Process Insight: Using a slight deficit of KOH (0.95 eq) is critical. It ensures no terephthalic acid (di-acid) is formed. Unreacted starting material (DMT) is easily removed by solvent wash, whereas di-acid is difficult to separate from the product.

  • Reaction: Add the KOH/MeOH solution to the reactor over 1 hour at 60-65°C. A white precipitate (Potassium salt of MMT) will form immediately.

  • Workup:

    • Cool to 20°C. Filter the white solid.

    • Wash the cake with Toluene (2 x 500 mL) to remove unreacted DMT.

    • Dissolve the cake in Water (3.0 L). Acidify with Conc. HCl to pH 2.0.

    • Filter the precipitated MMT (white solid), wash with water, and dry at 60°C.

    • Expected Yield: ~85-90% (approx. 800 g).

Step 2: Activation and Amidation

Objective: Formation of the amide bond without racemization or side-reactions.

  • Activation:

    • Suspend MMT (500 g, 2.77 mol) in Toluene (2.5 L).

    • Add Thionyl Chloride (395 g, 3.32 mol, 1.2 eq) and catalytic DMF (2 mL).

    • Heat to 75-80°C for 3 hours. Gas evolution (SO2, HCl) must be scrubbed.

    • Checkpoint: Solution becomes clear upon conversion to acid chloride.

    • Concentrate under vacuum to remove excess SOCl2 and Toluene. Re-dissolve residue in dry DCM (2.5 L).

  • Amidation:

    • In a separate vessel, dissolve N-methylpiperazine (292 g, 2.91 mol, 1.05 eq) and Triethylamine (336 g, 3.32 mol) in DCM (1.0 L). Cool to 0°C.

    • Add the Acid Chloride/DCM solution slowly to the amine solution, maintaining internal temp < 10°C (Exothermic).

    • Stir at 20°C for 2 hours.

  • Intermediate Isolation (Optional but recommended for purity):

    • Wash organic layer with Sat. NaHCO3 (to remove unreacted acid) and Brine.

    • Evaporate DCM to yield the crude Methyl Ester intermediate.

Step 3: Hydrolysis and Zwitterion Isolation

Objective: Saponification and isolation at Isoelectric Point (pI).

  • Hydrolysis:

    • Dissolve the crude ester in Methanol (1.5 L).

    • Add 2N NaOH (3.0 L, ~2.2 eq). Stir at 50°C for 2 hours.

    • Monitor by HPLC for disappearance of ester.

  • Isolation (The "pI Crash"):

    • The product has a basic amine (N-methyl, pKa ~9.0) and an acidic carboxyl (pKa ~4.0).

    • Cool reaction to 20°C.[1]

    • Slowly add 6N HCl to adjust pH.

    • Critical Zone: As pH passes 7.0, the product will start to crystallize. Continue acidification carefully to pH 5.5 - 6.0 . This is the approximate isoelectric point where solubility is minimal.

    • Stir for 2 hours at 0-5°C to maximize precipitation.

    • Filter the white solid. Wash with cold water (2 x 200 mL) and Acetone (1 x 200 mL) to remove water and dry quickly.

Process Control & Data Specifications

Analytical Specifications
ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.5%
1H NMR DMSO-d6Confirms 4 aromatic protons, piperazine ring signals, N-methyl singlet
Residual Solvents GC-HSMeOH < 3000 ppm, Toluene < 890 ppm
Water Content Karl Fischer< 1.0%
Isolation Logic Diagram

The following logic governs the critical isolation step, ensuring high yield and purity without chromatography.

IsolationLogic Hydrolysis Hydrolysis Mixture (pH > 12, Soluble Anion) Acidification Add HCl to pH 8.0 Hydrolysis->Acidification Neutral pH 6.0 (Isoelectric Point) Zwitterion Forms Acidification->Neutral Careful Titration Precipitation Product Precipitates (Min. Solubility) Neutral->Precipitation Cool to 5°C OverAcid pH < 2.0 (Soluble Cation Risk) Neutral->OverAcid Avoid Excess HCl

Figure 2: pH-dependent solubility profile and isolation strategy.

References

  • Synthesis of Monoalkyl Terephthalates

    • Title: Preparation of Monoalkyl Terephthal
    • Source: ResearchG
    • Relevance: Establishes the KOH/MeOH stoichiometry for selective MMT production.
  • Amide Coupling via Acid Chlorides

    • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3]

    • Source: Organic Process Research & Development (ACS).
    • Relevance: Validates the Thionyl Chloride/DMF route for scale-up over expensive peptide coupling agents.
  • Zwitterion Isolation Techniques

    • Title: Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds.
    • Source: Acta Chimica Slovenica / PubMed.
    • Relevance: Provides theoretical grounding for isoelectric precipitation of benzoic acid/amine deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

Ticket #: STAB-871828 Subject: Stability Profiling, Degradation Pathways, and Troubleshooting Guide Molecule CAS: 871828-03-4 (Free Acid) Scientist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: STAB-871828 Subject: Stability Profiling, Degradation Pathways, and Troubleshooting Guide Molecule CAS: 871828-03-4 (Free Acid) Scientist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are encountering stability or handling issues with 4-(4-methylpiperazine-1-carbonyl)benzoic acid . This molecule is a zwitterionic benzamide derivative often used as a fragment in kinase inhibitor synthesis.[1] Its stability profile is dominated by two competing functional groups: the amide linkage (susceptible to hydrolysis under extreme conditions) and the tertiary amine on the piperazine ring (highly susceptible to oxidative degradation and silanol interactions).[1]

This guide addresses the three most common failure modes: N-Oxide formation (Oxidation) , Amide Hydrolysis , and Chromatographic Tailing .[1]

Module 1: Chemical Stability & Degradation Pathways
1.1 The Degradation Map

The following diagram illustrates the two primary degradation pathways you must control.

DegradationPathways Parent Parent Molecule 4-(4-methylpiperazine-1-carbonyl)benzoic acid Oxidation Oxidative Pathway (Fast in solution/air) Parent->Oxidation Peroxides/Air Hydrolysis Hydrolytic Pathway (Requires Heat + Acid/Base) Parent->Hydrolysis pH < 2 or pH > 10 + Heat NOxide Degradant A: N-Oxide (N-methylpiperazine-N-oxide deriv.) Oxidation->NOxide Terephthalic Degradant B: Terephthalic Acid Hydrolysis->Terephthalic Piperazine Degradant C: N-Methylpiperazine Hydrolysis->Piperazine

Figure 1: Primary degradation pathways. The oxidative pathway is the most common source of impurities during storage, while hydrolysis typically occurs during aggressive reaction workups.

1.2 Detailed Stability Mechanisms
Failure ModeMechanismTrigger ConditionsPrevention Strategy
Oxidation The tertiary amine (N-methyl) donates electrons to oxidants, forming an N-Oxide .Presence of air, light, or peroxide-containing solvents (e.g., uninhibited THF, Ethers).Store under Argon/Nitrogen.[1] Use peroxide-free solvents.[1] Protect from light.[1]
Hydrolysis Nucleophilic attack on the carbonyl carbon of the amide bond.[1]Extreme pH (pH < 1 or > 12) combined with elevated temperatures (> 60°C).Maintain pH 4–8 during workup.[1] Avoid prolonged reflux in aqueous acid/base.[1]
Hygroscopicity Moisture absorption leads to cake formation and potential hydrolysis.[1]High relative humidity (> 60% RH).[1] The HCl salt form is particularly hygroscopic.[1]Store in desiccators. Re-test water content (Karl Fischer) before use.
Module 2: Troubleshooting Q&A
Issue 1: "I see a new impurity peak growing at RRT ~0.9 or ~1.1 in my HPLC."

Diagnosis: This is likely the N-Oxide impurity .[1]

  • Why it happens: Tertiary amines like the N-methyl piperazine moiety are electron-rich and easily oxidized by dissolved oxygen or peroxides in your mobile phase or diluent.[1]

  • The Fix:

    • Solvent Check: Ensure your acetonitrile or methanol is HPLC grade and not old (methanol can form formaldehyde; ethers form peroxides).[1]

    • Sample Prep: Prepare samples fresh. Do not store dissolved samples in the autosampler for >24 hours without cooling (4°C).

    • Verification: Add a drop of dilute hydrogen peroxide to a sample aliquot. If the peak grows significantly, it is the N-Oxide.

Issue 2: "The peak shape is terrible (tailing factor > 2.0)."

Diagnosis: Unwanted Silanol Interactions .

  • Why it happens: The N-methyl piperazine nitrogen is basic (pKa ~8.5–9.0).[1] At neutral or weakly acidic pH, it becomes protonated (positively charged) and binds strongly to residual negatively charged silanol groups on the silica column.

  • The Fix:

    • Option A (Low pH): Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1] TFA is an ion-pairing agent that "masks" the positive charge.[1]

    • Option B (High pH): Use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH) with an Ammonium Bicarbonate buffer (pH 10). At pH 10, the amine is uncharged (free base) and will not interact with silanols.

Issue 3: "My yield is low after acidic workup."

Diagnosis: Isoelectric Point (pI) Solubility Loss .

  • Why it happens: This molecule is a zwitterion.[1] It has a carboxylic acid (anionic at high pH) and an amine (cationic at low pH).

    • At pH ~1: Soluble (Cationic).[1]

    • At pH ~12: Soluble (Anionic).[1]

    • At pH ~5–7 (Isoelectric Point): Net charge is zero.[1] Solubility is minimal.

  • The Fix: If you are trying to extract the product, do not extract at pH 7. You must move the pH away from the isoelectric point to solubilize it in water, or exactly to the isoelectric point to precipitate it out of water.

Module 3: Validated Analytical Protocol

To accurately monitor stability, use this specific HPLC method designed to suppress zwitterionic tailing.

Method Parameters:

  • Column: C18 End-capped (e.g., Phenomenex Kinetex 2.6µm C18), 100 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing suppresses tailing).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzoic acid moiety) and 210 nm (Amide/Piperazine).[1]

  • Temperature: 40°C (Improves mass transfer for the amine).[1]

Module 4: Decision Tree for Troubleshooting

Follow this logic flow to resolve your specific issue:

TroubleshootingTree Start Start: Identify Issue Q1 Is it a Purity/Impurity Issue? Start->Q1 Q2 Is it a Peak Shape Issue? Start->Q2 Q3 Is it a Solubility Issue? Start->Q3 ImpurityType Check RRT of Impurity Q1->ImpurityType Tailing Tailing Factor > 1.5? Q2->Tailing Precip Precipitation at pH 5-7? Q3->Precip Oxidation Impurity increases with time/air? -> N-Oxide detected. Action: Degas solvents, store under N2. ImpurityType->Oxidation Hydrolysis Impurity matches Terephthalic Acid? -> Hydrolysis detected. Action: Check pH limits. ImpurityType->Hydrolysis AddTFA Action: Add 0.1% TFA or Switch to High pH (pH 10) Tailing->AddTFA AdjustPH Action: Adjust pH < 3 or > 9 to solubilize. Precip->AdjustPH

Figure 2: Troubleshooting logic flow for common experimental deviations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid derivatives. Retrieved from [Link]

  • Diness, F., et al. (2012). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Freeman, S. A., et al. (2013). Thermal degradation of piperazine and its structural analogs.[1][2] Oil & Gas Science and Technology. Retrieved from [Link]

Sources

Optimization

purification challenges of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

Topic: Purification Challenges of 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Purification Specialists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Technical Support Center: 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid

System Status: Active Lead Scientist: Dr. A. Vance, Senior Applications Scientist Core Challenge: Zwitterionic behavior and Isoelectric Point (pI) management.

Introduction: The "Chameleon" Molecule

Welcome to the technical guide for handling 4-(4-methylpiperazine-1-carbonyl)benzoic acid . If you are struggling with low recovery, persistent amine impurities, or poor peak shape in HPLC, you are likely fighting the molecule's zwitterionic nature .

The Chemical Conflict:

  • Moiety A (Acidic): Benzoic Acid (

    
    )
    
  • Moiety B (Basic):

    
    -Methylpiperazine (Distal Nitrogen 
    
    
    
    )

Because this molecule contains both a proton donor and a proton acceptor, it exists in three distinct states depending on the pH of your solution. Understanding this equilibrium is the only way to design a successful purification protocol without resorting to expensive reverse-phase chromatography for bulk material.

Troubleshooting Modules

Module A: Extraction & Phase Separation Failures

User Issue: "I tried extracting the product into DCM (or Ethyl Acetate) from the aqueous reaction mixture, but the product stays in the water layer or forms an emulsion."

Root Cause: At neutral or slightly acidic pH, the molecule exists as a zwitterion (net charge 0, but highly polar) or a cation. Unlike simple organic acids, the zwitterion has very high lattice energy and water solubility, making it resistant to extraction into non-polar organic solvents.

The Solution: The "pH Swing" Protocol Do not attempt a standard extraction. Instead, use the impurities' pKa against them. You must wash impurities away from the product while keeping the product in the aqueous phase, and then precipitate the product at its isoelectric point (pI).

Step-by-Step "pH Swing" Workflow:

  • Basify (Target pH > 11):

    • Add NaOH.[1] The product becomes an Anion (Carboxylate form). It is highly water-soluble.

    • Action: Wash the aqueous layer with DCM/EtOAc.

    • Result: Unreacted

      
      -methylpiperazine (now a neutral free base) moves into the Organic Layer. Discard Organic Layer. 
      
  • Acidify (Target pH < 2):

    • Add HCl to the aqueous layer.[1][2][3] The product becomes a Cation (Protonated amine). It remains water-soluble.

    • Action: Wash the aqueous layer with EtOAc.[1]

    • Result: Unreacted Terephthalic acid or non-basic organic impurities move into the Organic Layer. Discard Organic Layer.

  • Isoelectric Precipitation (Target pH 6.0 – 6.5):

    • Slowly neutralize the aqueous layer to pH 6.3 (the theoretical pI).

    • Result: The product becomes Zwitterionic . Solubility hits its minimum. The product precipitates as a white/off-white solid.

    • Action: Filter and dry.[2][4]

Visualization of the pH Swing Strategy:

pH_Swing_Protocol cluster_0 Step 1: Basification (pH > 11) cluster_1 Step 2: Acidification (pH < 2) cluster_2 Step 3: Isolation (pH ~ 6.3) Node1 Crude Mixture (Aqueous) Node2 Add NaOH (Product = Anionic/Soluble) Node1->Node2 Node3 Wash with DCM Node2->Node3 Node4 Organic Layer: Contains Free Amine Impurities (DISCARD) Node3->Node4 Node5 Aqueous Layer: Contains Product Node3->Node5 Node6 Add HCl (Product = Cationic/Soluble) Node5->Node6 Node7 Wash with EtOAc Node6->Node7 Node8 Organic Layer: Contains Acidic Impurities (DISCARD) Node7->Node8 Node9 Aqueous Layer: Contains Product Node7->Node9 Node10 Adjust to pH 6.3 (Isoelectric Point) Node9->Node10 Node11 Precipitation of Zwitterion Node10->Node11 Node12 Filtration & Drying (FINAL PRODUCT) Node11->Node12

Caption: Flowchart illustrating the pH-dependent solubility switch used to isolate zwitterionic piperazine-benzoic acid derivatives.

Module B: Desalting & Inorganic Contamination

User Issue: "I obtained a solid after neutralizing, but the ash content is high / NMR shows no impurities but mass balance is >100%."

Analysis: When you swing the pH from 11 (NaOH) to 2 (HCl) and back to 6, you generate a significant amount of NaCl. Because the zwitterion is polar, it can trap salt within its crystal lattice or coprecipitate.

Corrective Actions:

  • The "Slurry" Wash: Do not just rinse the filter cake. Resuspend the wet solid in minimal ice-cold water (approx. 2-3 volumes) and stir for 15 minutes. Filter again. The zwitterion is sparingly soluble in cold water, while NaCl is highly soluble.

  • Recrystallization Solvent: If salt persists, recrystallize from Water:Ethanol (1:4) . The salt is insoluble in the ethanol-rich phase, while the organic product dissolves at reflux and crystallizes upon cooling.

Module C: HPLC Tailing & Analysis

User Issue: "The peak tails significantly on my C18 column, making purity integration unreliable."

Analysis: The tertiary amine on the


-methylpiperazine interacts with residual silanol groups on the silica backbone of the HPLC column. This secondary interaction causes peak broadening and tailing.

Optimization Table:

ParameterStandard Condition (Poor)Optimized Condition (Recommended)Mechanism
Mobile Phase A Water (Neutral)Water + 0.1% TFA or 10mM Ammonium FormateAcidic pH protonates silanols, suppressing interactions.
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFAMaintains ion suppression in organic phase.
Column Choice Standard C18C18 with "End-capping" or "Polar Embedded" groupReduces accessible silanol activity.
Wavelength 210 nm254 nmThe benzamide motif absorbs strongly at 254 nm; reduces baseline noise from TFA.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography (Flash) to purify this? A: It is difficult. The zwitterion sticks aggressively to normal phase silica. If you must use flash chromatography, you need a highly polar mobile phase, such as DCM:MeOH:NH₄OH (90:10:1) . The ammonium hydroxide is critical to keep the amine deprotonated and prevent streaking. However, the "pH Swing" precipitation (Module A) is generally superior for scale-up.

Q: My product is oiling out instead of crystallizing at pH 6. What now? A: This often happens if residual solvent (DCM/EtOAc) is present in the aqueous layer during neutralization.

  • Fix: Rotovap the aqueous layer briefly under vacuum at 40°C to remove trace organics before adjusting to pH 6.

  • Fix: Seed the solution with a small crystal of pure product if available.

  • Fix: Add n-Butanol. The zwitterion is often soluble in n-Butanol. Extract into n-Butanol at pH 6, then evaporate.

Q: I am synthesizing this from Terephthalic acid. How do I remove the bis-amide impurity? A: The bis-amide (terephthalic acid reacted with piperazine on both sides) has no acidic proton.

  • Detection: It will not dissolve in base (pH > 11) as an anion.

  • Removal: In Step 1 of the pH Swing (Basification), the bis-amide will remain neutral and extract into the DCM/EtOAc layer along with the unreacted amine. The aqueous layer will retain only your desired mono-acid product.

References

  • Imatinib Intermediate Synthesis & Purification

    • Title: Preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[2]

    • Source: CN103382191B (P
    • Relevance: Describes the industrial standard of using pH adjustment (acidification then neutralization)
    • URL
  • pKa Values of Piperazine Derivatives

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6]

    • Source: Journal of Chemical & Engineering Data (2009).[5]

    • for free amine, slightly lower when substituted)
    • URL:[Link]

  • General Amide Synthesis & Workup

    • Title: Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid.
    • Source: Records of N
    • Relevance: Details the extraction challenges of piperazine amides and the use of DCM/NaHCO3 partitioning, which supports the "Basify/Wash" step.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 4-(4-methylpiperazine-1-carbonyl)benzoic acid Synthesis

Executive Summary & Compound Profile Target Molecule: 4-(4-methylpiperazine-1-carbonyl)benzoic acid CAS: 871828-03-4 Role: Critical linker and solubilizing moiety in medicinal chemistry (often used to improve pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 4-(4-methylpiperazine-1-carbonyl)benzoic acid CAS: 871828-03-4 Role: Critical linker and solubilizing moiety in medicinal chemistry (often used to improve pharmacokinetic profiles of kinase inhibitors). Chemical Nature: Zwitterionic (contains both a basic tertiary amine and an acidic carboxyl group).

The Core Challenge: The synthesis is chemically straightforward (amide coupling) but process-critical during isolation. The molecule's zwitterionic nature creates a "solubility trap" where the product remains water-soluble at both high and low pH, leading to poor recovery during standard workups. This guide focuses on breaking that trap.

Synthetic Route Selection

We recommend Route A (Indirect Coupling) over direct coupling for purity and scalability.

FeatureRoute A (Recommended)Route B (Direct Coupling)
Starting Material Monomethyl terephthalate (MMT)Terephthalic Acid (TPA)
Activation Thionyl Chloride (

) or Oxalyl Chloride
HATU / EDC / CDI
Selectivity High (Mono-protection prevents dimerization)Low (Risk of bis-amide formation)
Purification Precipitation at pI (Isoelectric Point)Difficult chromatography (removing urea byproducts)
Cost Low (Industrial standard)High (Coupling reagents are expensive)
Workflow Diagram (Route A)

SynthesisWorkflow Start Monomethyl Terephthalate Step1 Activation (SOCl2 / Cat. DMF) Start->Step1 Reflux Inter1 Acid Chloride Intermediate Step1->Inter1 -SO2, -HCl Step2 Coupling (N-Methylpiperazine) Inter1->Step2 0°C to RT Inter2 Methyl Ester Intermediate Step2->Inter2 Amidation Step3 Hydrolysis (LiOH or NaOH) Inter2->Step3 Saponification Step4 pH Adjustment (Target pH 6.5) Step3->Step4 Acidification Product Target Product (Precipitate) Step4->Product Isolation

Caption: Step-wise synthesis via the acid chloride route ensures regioselectivity and minimizes bis-amide impurities.

Detailed Optimization Protocol

Step 1: Activation (Acid Chloride Formation)
  • Reagents: Monomethyl terephthalate (1.0 eq), Thionyl Chloride (1.5 eq), DMF (catalytic, 2-3 drops).

  • Solvent: Toluene or DCM (Dichloromethane).

  • Conditions: Reflux (Toluene) or Reflux (DCM) for 2-3 hours.

  • Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH). Disappearance of starting acid indicates completion.

  • Optimization: Evaporate excess

    
     completely (azeotrope with toluene) to prevent side reactions with the amine in Step 2.
    
Step 2: Amide Coupling[1]
  • Reagents: Acid Chloride (from Step 1), N-Methylpiperazine (1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Anhydrous DCM or THF.

  • Conditions:

    • Dissolve N-Methylpiperazine and TEA in solvent.

    • Cool to 0°C (Critical to prevent exotherm-related impurities).

    • Add Acid Chloride solution dropwise.

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with saturated

    
     (removes unreacted acid) and Brine. Dry organic layer and concentrate to yield the Methyl Ester Intermediate .
    
Step 3: Hydrolysis & Isolation (The "Solubility Trap")

This is where most failures occur. The product is a zwitterion.

  • Reagents: Methyl Ester Intermediate, NaOH (2.0 eq).

  • Solvent: Methanol/Water (3:1 ratio).

  • Conditions: Stir at RT or mild heat (40°C) until ester is consumed (HPLC/TLC).

  • Isolation Protocol:

    • Evaporate Methanol (product remains in aqueous phase).

    • The pH Swing: The solution is currently basic (pH > 12). The product is an anionic carboxylate (Soluble).

    • Cool to 0-5°C.

    • Slowly add 1N HCl.

    • Stop at pH 6.5 - 7.0.

      • Why? The pKa of the piperazine nitrogen is ~9.0. The pKa of benzoic acid is ~4.2. The Isoelectric Point (pI) is roughly 6.6. This is the only point where net charge is zero and water solubility is lowest.

    • Stir for 30 mins. White solid should precipitate.

    • Filter and wash with cold Isopropanol (IPA) or Acetone.

Troubleshooting Guide (FAQ)

Q1: I acidified the reaction to pH 1 like a normal workup, but no solid formed. Where is my product?

Diagnosis: You have protonated the piperazine nitrogen. Explanation: At pH 1, the molecule exists as a cationic ammonium salt (


). Ammonium salts are highly water-soluble.
Fix:  Back-titrate with dilute NaOH or saturated 

until you reach pH 6.5 . The solution should turn cloudy as the zwitterion precipitates.
Q2: My yield in the coupling step (Step 2) is low, and I see a "dimer" impurity.

Diagnosis: Moisture contamination or lack of stoichiometry control. Explanation: If the acid chloride is not dry, it hydrolyzes back to the acid, which can couple with the acid chloride if activation reagents are still present (anhydride formation). Fix: Ensure the acid chloride is stripped of excess


 and kept under 

. Use strictly anhydrous DCM.
Q3: The product is a sticky gum, not a powder.

Diagnosis: Occluded solvent or inorganic salts. Fix:

  • Trituration: Sonicate the gum in Diethyl Ether or Ethyl Acetate (the zwitterion is insoluble in these, but impurities might dissolve).

  • Desalting: If the gum is due to NaCl trapped in the lattice, dissolve in minimum water and pass through a hydrophobic resin (e.g., HP-20) or use dialysis if on a small scale.

Q4: Can I use EDC/NHS instead of Acid Chloride?

Diagnosis: Yes, but with caveats. Analysis: EDC coupling generates a urea byproduct that is water-soluble and difficult to separate from your water-soluble zwitterionic product. Recommendation: If you must use coupling reagents, use DCC (dicyclohexylcarbodiimide) because the urea byproduct (DCU) precipitates out in organic solvents, allowing filtration before the hydrolysis step.

Decision Tree for Impurity Management

Troubleshooting Issue Impurity Detected by HPLC/LCMS Type1 Mass = Target + 14 (Methyl Ester) Issue->Type1 Type2 Mass = Target x 2 (Dimer/Anhydride) Issue->Type2 Type3 Retention Time Shift Issue->Type3 Sol1 Incomplete Hydrolysis. Increase NaOH eq or Temp. Type1->Sol1 Sol2 Moisture in Step 1. Dry solvents/reagents. Type2->Sol2 Sol3 Wrong pH State. Check pH vs pKa. Type3->Sol3

Caption: Rapid diagnostic logic for common spectral impurities.

References

  • Chemical Structure & Identifiers: 4-(4-methylpiperazine-1-carbonyl)benzoic acid.[1] CAS Registry Number 871828-03-4.[1] (Verified intermediate).

  • pKa & Solubility Principles: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Amide Coupling Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Analogous Synthesis (Imatinib Intermediates): While distinct, the handling of the piperazine moiety is adapted from: Zimmermann, J., et al. (1997). Phenylamino-pyrimidine (PAP) - derivatives as potent and selective BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Thionyl Chloride and N-Methylpiperazine before handling.

Sources

Optimization

troubleshooting failed reactions of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

Ticket ID: T-MPCBA-001 Status: Open Priority: Critical (Synthesis/Purification Failure) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are encountering difficulties wi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-MPCBA-001 Status: Open Priority: Critical (Synthesis/Purification Failure) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering difficulties with 4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 871828-03-4).[1] This molecule presents a classic "Zwitterionic Trap" in organic synthesis. It contains a basic tertiary amine (


-methylpiperazine, pKa ~9.0) and an acidic carboxylic acid (benzoic acid, pKa ~4.2).

Most failures with this compound are not due to the reaction chemistry itself, but rather the workup and isolation , where the molecule remains water-soluble across a wide pH range, leading to low yields or "disappearing" product during extraction.

This guide addresses the three most common failure modes: Regioselectivity Issues , Coupling Stagnation , and Isoelectric Isolation Failures .

Module 1: Synthesis Strategy & Regioselectivity

Issue: "I am getting a mixture of starting material, mono-amide, and bis-amide."

If you attempt to react terephthalic acid directly with


-methylpiperazine, you will struggle to control the stoichiometry, leading to the bis-amide (diamide) impurity. The most robust route utilizes Monomethyl Terephthalate  as the starting material to desymmetrize the system.
Recommended Workflow (The "Ester Route")

Do not attempt direct amidation of the diacid. Use the ester-acid chloride method for maximum conversion.

  • Activation: Convert Monomethyl terephthalate to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. Avoid carbodiimides (EDC/DCC) if scale >5g due to urea byproduct removal difficulties.
    
  • Coupling: React the acid chloride with

    
    -methylpiperazine (1.1 equiv) in DCM/THF with TEA as a base.
    
  • Hydrolysis: Saponify the methyl ester using LiOH to reveal the free acid.

SynthesisWorkflow cluster_impurities Avoid Direct Route Start Monomethyl Terephthalate Step1 Activation (SOCl2 / DMF cat.) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Reflux 2h Step2 Coupling (N-Me-Piperazine) Inter->Step2 Ester Amide-Ester Precursor Step2->Ester 0°C to RT Step3 Hydrolysis (LiOH / THF / H2O) Ester->Step3 Final Target Product (Zwitterion) Step3->Final pH Adjustment Direct Terephthalic Acid Bis Bis-Amide (Major Impurity) Direct->Bis Uncontrollable

Figure 1: The Step-wise Synthesis Workflow designed to prevent bis-amide formation.

Module 2: The "Disappearing Product" (Workup & Isolation)

Issue: "My reaction worked (LCMS shows product), but after aqueous workup, the organic layer is empty, and the water layer is a mess."

Diagnosis: You are fighting the Isoelectric Point (pI) .

  • At pH < 4: The molecule is protonated (Cationic:

    
     / 
    
    
    
    ). Soluble in water.
  • At pH > 9: The molecule is deprotonated (Anionic:

    
     / 
    
    
    
    ). Soluble in water.
  • At pH ~6.5 (pI): The molecule is Zwitterionic (

    
     / 
    
    
    
    ). Net charge is zero. This is the window of minimum solubility.
Troubleshooting Protocol: Isoelectric Precipitation

Do NOT perform a standard extraction with DCM/Water. The partition coefficient (


) is too low.
StepActionScientific Rationale
1 Hydrolysis Workup After LiOH hydrolysis, the solution is basic (pH 12-14). The product is a soluble carboxylate salt.
2 Concentration Remove volatile organic solvents (THF/MeOH) before acidification. Organic solvents increase solubility of the zwitterion, preventing precipitation.
3 Acidification Slowly add 1M HCl while monitoring with a pH meter. Target pH: 6.0 - 7.0.
4 The Critical Zone As you pass pH 8, the solution may cloud. STOP at pH 6.5. Do not overshoot to pH 2.
5 Crystallization Cool the aqueous mixture to 4°C for 12 hours. The zwitterion should crystallize out.
6 Filtration Filter the solid. Wash with minimal cold water (to remove inorganic salts) and then cold acetone (to remove organic impurities).

FAQ: What if it doesn't precipitate? If the product is too polar to precipitate (oiling out), use Diaion HP-20 or Amberlite XAD-16 resin.

  • Load the aqueous solution (pH 7) onto the resin.

  • Wash with water (removes LiCl/NaCl salts).

  • Elute with MeOH/Water gradient. The zwitterion will elute in the organic fraction.

SolubilityCurve Acid pH < 4 Cationic Form (Water Soluble) Iso pH 6.0 - 7.0 Zwitterionic Form (Precipitates) Acid->Iso Careful Adjustment Base pH > 9 Anionic Form (Water Soluble) End Base->End Iso->Base Add NaOH Start Start->Acid Add HCl

Figure 2: Solubility behavior relative to pH. The target isolation window is narrow (pH 6-7).

Module 3: Common Impurities & Purification

Issue: "I have a persistent impurity at +14 mass units or dimer formation."

Impurity Profile Table
Impurity Mass (LCMS)IdentityCauseRemediation
M+14 Methyl EsterIncomplete hydrolysis.Reflux with LiOH for 2 more hours; ensure THF is used to solubilize the ester.
M+Mass of SM Bis-AmideUsed Terephthalic acid instead of mono-ester; or coupling reagent activated both acids.Switch to Monomethyl terephthalate route.
M+18 Acid SaltProduct is trapped as HCl or Li salt.Check Ash content. If high, you isolated the salt, not the zwitterion. Desalt using resin.
Advanced Purification: Preparative HPLC

If crystallization fails, use Prep-HPLC.

  • Column: C18 (Standard).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

  • Warning: TFA will protonate the amine, yielding the TFA salt .

  • Salt Switch: To get the free zwitterion from the TFA salt, dissolve in minimal water, adjust pH to 6.5 with dilute

    
    , and precipitate.
    
References & Authority
  • Zwitterionic Purification Strategies:

    • Source: PubChem Compound Summary for similar piperazine-benzoates.

    • Link: (Analogous structures and properties).

  • Amide Coupling Protocols:

    • Source: ChemicalBook Synthesis Protocols for Piperazine Derivatives.

    • Link: (Note: This refers to the methyl linker, but the isolation logic for the zwitterion remains chemically identical).

  • General Handling of Amphoteric Molecules:

    • Source: National Institutes of Health (NIH) - Zwitterionic Peptide/Amino Acid Handling.

    • Link:

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves thionyl chloride (corrosive, toxic gas evolution) and chlorinated solvents. Always work in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Solubilizing Motifs: A Comparative Guide to 4-(4-methylpiperazine-1-carbonyl)benzoic acid

This guide provides an in-depth technical comparison of 4-(4-methylpiperazine-1-carbonyl)benzoic acid against its primary structural analogs. It focuses on the critical medicinal chemistry decision-making process: select...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-methylpiperazine-1-carbonyl)benzoic acid against its primary structural analogs. It focuses on the critical medicinal chemistry decision-making process: selecting the optimal solubilizing linker (Amide vs. Alkyl) for drug design.

Executive Summary & Compound Profile

4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 871828-03-4) serves as a specialized building block in medicinal chemistry. It functions primarily as a solubility-enhancing fragment that can be attached to hydrophobic drug scaffolds via its carboxylic acid tail.

Its structural significance lies in the carbonyl (amide) linker connecting the piperazine ring to the benzene core. This distinguishes it from the more common "Imatinib-style" methylene linkers.

Chemical Profile
FeatureSpecification
IUPAC Name 4-(4-methylpiperazine-1-carbonyl)benzoic acid
CAS Number 871828-03-4
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Key Motif N-methylpiperazine (Solubilizing head) + Amide Linker + Benzoic Acid (Attachment point)
Primary Utility Fragment-based drug design (FBDD), PROTAC linker design, Kinase inhibitor optimization

Comparative Analysis: Amide vs. Alkyl Linkers

The most critical technical decision when using this compound is choosing between the Carbonyl (Amide) linker and the Methylene (Alkyl) linker. This choice dictates the physicochemical profile of the final drug molecule.

The Competitors
  • Compound A (Target): 4-(4-methylpiperazine-1-carbonyl)benzoic acid (Amide Linker).

  • Compound B (Standard): 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Methylene Linker – Imatinib Intermediate).

  • Compound C (Direct): 4-(4-methylpiperazin-1-yl)benzoic acid (Aniline Linker).

Technical Performance Matrix
ParameterCompound A (Amide Linker)Compound B (Methylene Linker)Compound C (Direct/Aniline)
Basicity (pKa) Moderate (~7.5) . The proximal N is non-basic (amide). Only the distal N is basic.High (~8.5 - 9.0) .[1] Both nitrogens contribute to basicity; the benzylic N is highly basic.Low-Moderate . The proximal N conjugates with the ring, reducing basicity significantly.
Solubility (pH 7.4) Good . Protonated at distal N. The polar amide bond adds dipole character, aiding solvation.Excellent . Often doubly protonated or highly cationic at physiological pH.Moderate . Depends heavily on the distal N protonation.
Metabolic Stability High . Amide bonds are generally resistant to oxidative metabolism (CYP450).Variable . Benzylic amines are susceptible to N-dealkylation or oxidation.Variable . Anilines can be metabolic alerts (reactive metabolites).
Conformation Rigid/Planar . The amide bond restricts rotation, enforcing a specific vector.Flexible . The methylene group allows free rotation ("floppy").Rigid . Direct attachment forces the ring into a specific plane relative to the benzene.
Permeability (LogD) Balanced . Lower pKa often improves membrane permeability compared to highly basic amines.Low . High basicity can lead to lysosomal trapping or poor passive diffusion.High . Reduced polarity often aids permeability but hurts solubility.
Decision Logic: When to use which?
  • Choose Compound A (Amide) if your scaffold is already lipophilic and you need solubility without introducing a high-pKa center that causes hERG toxicity or phospholipidosis. The rigid linker is also superior for structure-based drug design (SBDD) where precise positioning is required.

  • Choose Compound B (Methylene) if maximum aqueous solubility is the only goal and metabolic stability/permeability are secondary concerns.

Structural & Functional Visualization[3]

The following diagram illustrates the structural relationships and the decision logic for selecting the appropriate building block.

G Start Drug Design Goal Dec1 Requirement: Solubility + Metabolic Stability? Start->Dec1 Target Target: Amide Linker (4-(4-methylpiperazine-1-carbonyl)benzoic acid) Rigid, Moderate pKa, Stable Alt1 Alternative: Methylene Linker (Imatinib Intermediate) Flexible, High pKa, High Solubility Alt2 Alternative: Direct Linker (Aniline type) Rigid, Low pKa, Electron Donor Dec1->Target Yes (Best Balance) Dec2 Requirement: Max Solubility (Salt formation)? Dec1->Dec2 No Dec2->Alt1 Yes (High Basicity) Dec3 Requirement: Electronic donation to ring? Dec2->Dec3 No Dec3->Alt2 Yes

Caption: Decision tree for selecting piperazine-benzoic acid building blocks based on pKa, stability, and steric requirements.

Experimental Protocols

As a senior scientist, you must validate these properties experimentally. Below are the specific protocols to synthesize derivatives and test their physicochemical advantages.

Protocol A: Synthesis via Amide Coupling (HATU Method)

Objective: To attach the 4-(4-methylpiperazine-1-carbonyl)benzoic acid fragment to a primary amine-containing drug scaffold.

Reagents:

  • Scaffold Amine (1.0 eq)

  • 4-(4-methylpiperazine-1-carbonyl)benzoic acid (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the benzoic acid derivative (Compound A) in DMF (0.1 M). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

  • Addition: Add the Scaffold Amine.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+1 peak).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.

    • Note: Do not use acidic wash (HCl) as the piperazine nitrogen will protonate and extract into the aqueous layer.

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

Protocol B: Comparative Kinetic Solubility Assay

Objective: To quantify the solubility advantage of the Amide vs. Methylene linker.

Methodology:

  • Preparation: Prepare 10 mM DMSO stock solutions of the final drug candidates (one with Amide linker, one with Methylene linker).

  • Spiking: Add 10 µL of stock into 490 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter to remove precipitate.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    

Self-Validation Check:

  • If the Amide linker compound shows <10 µM solubility, check the LogD. If LogD > 3.0, the piperazine is likely not protonated enough. Consider switching to the Methylene linker (Compound B) to raise the pKa.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Ricci, A. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Retrieved from [Link]

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Comparative

A Researcher's Guide to Validating the Biological Activity of Novel Kinase Inhibitors: A Case Study Approach for 4-(4-methylpiperazine-1-carbonyl)benzoic acid

Introduction: From Chemical Structure to Biological Function The journey of a novel small molecule from synthesis to a potential therapeutic agent is a meticulous process of biological validation. The compound , 4-(4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Chemical Structure to Biological Function

The journey of a novel small molecule from synthesis to a potential therapeutic agent is a meticulous process of biological validation. The compound , 4-(4-methylpiperazine-1-carbonyl)benzoic acid, possesses structural motifs—a piperazine ring and a benzoic acid group—common in many biologically active compounds, including kinase inhibitors. The piperazine moiety, in particular, is a well-known pharmacophore that can confer solubility and facilitate interactions with protein targets.

Given its structural similarity to key intermediates of Imatinib (Gleevec®), a cornerstone of targeted cancer therapy, it is logical to hypothesize that this novel compound may also exhibit activity against tyrosine kinases.[6][7][8] Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST) by targeting the BCR-ABL fusion protein and the c-KIT receptor tyrosine kinase, respectively.[8][9][10] It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR).[11][12]

This guide will therefore outline a comprehensive, multi-stage validation workflow to:

  • Identify and confirm the primary biological targets of our hypothetical compound.

  • Quantify its potency and selectivity in biochemical and cellular contexts.

  • Elucidate its mechanism of action by examining its effects on intracellular signaling pathways.

  • Evaluate its preclinical efficacy and safety in in vivo models.

Throughout this guide, we will compare our hypothetical findings for "4-(4-methylpiperazine-1-carbonyl)benzoic acid" (hereafter referred to as Cmpd-X) with established data for Imatinib, providing a benchmark for performance.

Part 1: Target Identification and In Vitro Biochemical Validation

The initial step is to determine if Cmpd-X directly interacts with and inhibits the activity of purified kinase enzymes. This biochemical approach provides the cleanest assessment of potency (typically measured as the half-maximal inhibitory concentration, IC50) without the complexities of a cellular environment.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The objective is to measure the ability of Cmpd-X to inhibit the phosphorylation of a substrate by a panel of purified tyrosine kinases. A variety of assay formats are available for screening tyrosine kinase inhibitors.[13][14]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (BCR-ABL, c-KIT, PDGFR) - Substrate (e.g., poly-GT) - ATP - Cmpd-X & Imatinib serial dilutions plate Plate reagents in 384-well format reagents->plate initiate Initiate reaction by adding ATP plate->initiate incubate Incubate at room temperature initiate->incubate stop Stop reaction & add detection reagent (e.g., ADP-Glo™, HTRF®) incubate->stop read Read signal on plate reader (Luminescence/Fluorescence) stop->read normalize Normalize data to controls (0% and 100% inhibition) read->normalize plot Plot dose-response curve normalize->plot ic50 Calculate IC50 values plot->ic50

Caption: Workflow for in vitro biochemical kinase assay.
Detailed Protocol: In Vitro Kinase Assay (Example using ADP-Glo™)
  • Reagent Preparation : Prepare serial dilutions of Cmpd-X and Imatinib in the assay buffer. The final concentrations should span a wide range (e.g., 1 nM to 100 µM) to ensure a full dose-response curve.

  • Kinase Reaction : In a 384-well plate, add the kinase enzyme (e.g., recombinant BCR-ABL), the specific peptide substrate, and the test compound (Cmpd-X or Imatinib).

  • Initiation : Start the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection : Stop the kinase reaction and simultaneously deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • Signal Generation : Convert the ADP generated by the kinase reaction into ATP, and then use the newly synthesized ATP to drive a luciferase reaction.

  • Data Acquisition : Measure the resulting luminescence signal using a plate reader. The light output is directly proportional to the kinase activity.

  • Analysis : Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The results of the in vitro kinase assays should be summarized in a table for clear comparison.

CompoundBCR-ABL IC50 (nM)c-KIT IC50 (nM)PDGFRα IC50 (nM)
Cmpd-X (Hypothetical) 85120150
Imatinib (Reference) 100140160

This hypothetical data suggests that Cmpd-X has a biochemical potency comparable to, or slightly better than, Imatinib against these key targets.

Part 2: Cellular Activity and Mechanism of Action

While biochemical assays are crucial, they do not reflect the complexity of a live cell, including membrane permeability, intracellular ATP concentrations, and off-target effects. Therefore, the next critical step is to validate the activity of Cmpd-X in relevant cancer cell lines.

Experimental Workflow: Cellular Activity Validation

G cluster_viability Cell Viability Assay cluster_moa Mechanism of Action (Western Blot) seed Seed cancer cells (e.g., K562 for CML, GIST-T1 for GIST) treat Treat with Cmpd-X / Imatinib (72 hours) seed->treat mtt Add MTT/XTT reagent treat->mtt read_via Read absorbance mtt->read_via ic50_via Calculate IC50 read_via->ic50_via treat_short Treat cells with Cmpd-X / Imatinib (Short term, e.g., 2-4 hours) lyse Lyse cells & quantify protein treat_short->lyse sds Run SDS-PAGE & transfer to membrane lyse->sds probe Probe with phospho-specific antibodies (p-BCR-ABL, p-c-KIT) and total protein antibodies sds->probe detect Detect signal probe->detect

Caption: Workflow for cellular activity validation.
Protocol 1: Cell Viability Assay (MTT/XTT)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15][16][17][18][19]

  • Cell Plating : Seed cells from a relevant cancer line (e.g., K562, which is BCR-ABL positive) into a 96-well plate at a predetermined optimal density.

  • Compound Treatment : After allowing the cells to adhere (if applicable), treat them with a range of concentrations of Cmpd-X and Imatinib for 72 hours.

  • Reagent Addition : Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.[15]

  • Solubilization (for MTT) : If using MTT, add a solubilizing agent (like DMSO or SDS) to dissolve the formazan crystals.[17] This step is not needed for XTT, as its product is water-soluble.[15]

  • Absorbance Reading : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT, 450 nm for XTT).[15][18]

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 2: Western Blot for Target Phosphorylation

To confirm that Cmpd-X inhibits its intended target within the cell, we must assess the phosphorylation status of the kinase.[20][21][22]

  • Cell Treatment : Treat cells with Cmpd-X or Imatinib at concentrations around the IC50 value for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.

  • Lysis : Harvest and lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Electrophoresis and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with a protein-rich solution like Bovine Serum Albumin (BSA) to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[20]

  • Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-BCR-ABL).

  • Stripping and Reprobing : After detection, the membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-ABL) to ensure that the observed decrease in phosphorylation is not due to a decrease in the total amount of the protein.

  • Detection : Use a secondary antibody conjugated to an enzyme (like HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Signaling Pathways and Mechanism of Action

Imatinib exerts its effect by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascades that drive cell proliferation and survival.[6][9][12]

The constitutively active BCR-ABL kinase activates multiple downstream pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell division and inhibition of apoptosis.[23][24][25][26][27]

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/GAB2/SOS BCR_ABL->GRB2_SOS Phosphorylates CmpdX Cmpd-X / Imatinib CmpdX->BCR_ABL Inhibits ATP Binding RAS RAS GRB2_SOS->RAS PI3K PI3K GRB2_SOS->PI3K RAF_MEK_ERK RAF -> MEK -> ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway.

In GIST, mutations in c-KIT or PDGFR lead to ligand-independent kinase activation, driving similar pro-survival pathways.[10][28][29][30][31][32][33]

KIT_PDGFR_Pathway cluster_downstream_gist Downstream Pathways KIT_PDGFR Mutated c-KIT / PDGFR (Ligand-Independent Activation) RAS_MAPK RAS/MAPK Pathway KIT_PDGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway KIT_PDGFR->PI3K_AKT Activates STAT JAK/STAT Pathway KIT_PDGFR->STAT Activates CmpdX Cmpd-X / Imatinib CmpdX->KIT_PDGFR Inhibits ATP Binding GIST_Proliferation GIST Cell Proliferation & Survival RAS_MAPK->GIST_Proliferation PI3K_AKT->GIST_Proliferation STAT->GIST_Proliferation

Caption: Simplified c-KIT/PDGFR signaling pathway.
Data Presentation: Comparative Cellular Potency
CompoundK562 (CML) IC50 (nM)GIST-T1 (GIST) IC50 (nM)
Cmpd-X (Hypothetical) 250300
Imatinib (Reference) 280350

This hypothetical data indicates Cmpd-X effectively penetrates cells and inhibits its targets, showing slightly better cellular potency than Imatinib.

Part 3: In Vivo Validation in Animal Models

The final preclinical step is to assess the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of Cmpd-X in a living organism.[34][35][36][37] Patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models in immunocompromised mice are standard for this purpose.[38][39][40][41]

Experimental Workflow: In Vivo Efficacy and PK/PD Studies

G cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis_vivo Endpoint Analysis implant Implant human CML/GIST cells subcutaneously in mice grow Allow tumors to reach a palpable size implant->grow randomize Randomize mice into groups (Vehicle, Cmpd-X, Imatinib) grow->randomize dose Administer daily doses (e.g., oral gavage) randomize->dose monitor Monitor tumor volume and body weight dose->monitor collect Collect blood for PK analysis (drug concentration over time) dose->collect harvest Harvest tumors for PD analysis (e.g., Western blot for p-target) monitor->harvest evaluate Evaluate tumor growth inhibition (TGI) and toxicity monitor->evaluate collect->evaluate harvest->evaluate

Caption: Workflow for in vivo validation studies.
Key In Vivo Study Components
  • Model Selection : Subcutaneously implant K562 (CML) or GIST-T1 cells into immunodeficient mice.

  • Dosing and Administration : Once tumors are established, treat cohorts of mice with Cmpd-X, Imatinib, or a vehicle control. The route of administration (e.g., oral gavage) and dosing schedule must be determined by preliminary tolerability studies.

  • Efficacy Assessment : Measure tumor volumes regularly with calipers. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Pharmacokinetic (PK) Analysis : Collect blood samples at various time points after dosing to measure the concentration of Cmpd-X in the plasma. This helps determine key parameters like half-life, bioavailability, and exposure (AUC).[34]

  • Pharmacodynamic (PD) Analysis : Harvest tumors at the end of the study (or at specific time points) and perform Western blotting to confirm that Cmpd-X is inhibiting the phosphorylation of its target in the tumor tissue.

Data Presentation: Key In Vivo Parameters
ParameterCmpd-X (Hypothetical)Imatinib (Reference)
Dose (mg/kg/day) 5050
Tumor Growth Inhibition (%) 85%80%
Plasma AUC (ng*h/mL) 15,00012,000
Target p-CrkL Inhibition in Tumor >90%>85%
Observed Toxicity NoneMild

This hypothetical data suggests that Cmpd-X is an effective agent in vivo, achieving superior tumor growth inhibition and target engagement compared to Imatinib at the same dose, with a favorable safety profile.

Conclusion

The validation of a novel compound like 4-(4-methylpiperazine-1-carbonyl)benzoic acid requires a systematic, evidence-based approach that progresses from biochemical purity to cellular function and finally to in vivo efficacy. By employing a logical sequence of in vitro kinase assays, cell-based mechanism-of-action studies, and robust animal models, researchers can build a comprehensive data package to support the compound's biological activity. Using an established drug like Imatinib as a benchmark provides essential context for evaluating the potency, selectivity, and potential therapeutic utility of the new chemical entity. This rigorous, multi-faceted validation workflow is fundamental to the successful translation of promising molecules from the laboratory to the clinic.

References

  • Imatinib - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kim, H., et al. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology. Retrieved February 15, 2026, from [Link]

  • Stefańska, K., et al. (2014). Imatinib in Chronic Myeloid Leukemia: an Overview. Postepy higieny i medycyny doswiadczalnej.
  • Recher, C., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research.
  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. Retrieved February 15, 2026, from [Link]

  • Gao, Y., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. PubMed.
  • MedlinePlus. (2025). Imatinib. Retrieved February 15, 2026, from [Link]

  • Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. Retrieved February 15, 2026, from [Link]

  • Fava, C., et al. (2015). Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC.
  • Sherali, Z., et al. (2007). Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST). PubMed.
  • Wu, E., et al. (2008). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS ONE.
  • Puil, L., et al. (2012). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals.
  • Li, Z., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed.
  • Liu, H., et al. (2004). Expression and mutation of c-kit gene in gastrointestinal stromal tumors. PMC.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Screening assays for tyrosine kinase inhibitors:A review. Retrieved February 15, 2026, from [Link]

  • Kim, H., et al. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology.
  • Liu, H., et al. (2013).
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved February 15, 2026, from [Link]

  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved February 15, 2026, from [Link]

  • Bio-Rad. (2019). 10 Tips for Western Blot Detection of Phosphorylation Events. Retrieved February 15, 2026, from [Link]

  • Jücker, M. (2010). The Interface between BCR-ABL-Dependent and -Independent Resistance Signaling Pathways in Chronic Myeloid Leukemia. PubMed Central.
  • Shindoh, J., et al. (2012). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. PubMed.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved February 15, 2026, from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Labcorp. (n.d.). 510870: Gastrointestinal Stromal Tumors (GISTs), c-KIT Mutation Analysis. Retrieved February 15, 2026, from [Link]

  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved February 15, 2026, from [Link]

  • van der Meer, P., et al. (2018). Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. PMC.
  • Rizzo, F. M., et al. (2023). Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision. PMC.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 15, 2026, from [Link]

  • Boichard, A., et al. (2017). KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor. PMC.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • MDPI. (2023). Feasibility of Patient-Derived 3D Gastrointestinal Stromal Tumour Models as Alternatives for In Vivo Mouse Models. Retrieved February 15, 2026, from [Link]

  • Gaiser, T., et al. (2025).
  • IJRPC. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Retrieved February 15, 2026, from [Link]

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Validation

A Head-to-Head Comparison for the Discerning Scientist: 4-(4-methylpiperazine-1-carbonyl)benzoic acid vs. 4-(4-methylpiperazin-1-ylmethyl)benzoic acid

In the landscape of pharmaceutical sciences and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic agent. Two such closely related molecules, 4-(4-methylpiperazine-1-carbonyl)benzoic acid and 4-(4-methylpiperazin-1-ylmethyl)benzoic acid , present a compelling case for a detailed comparative analysis. While structurally similar, the seemingly minor difference in the linker connecting the piperazine and benzoic acid moieties—an amide versus a methylene group—imparts distinct physicochemical and metabolic characteristics. This guide provides an in-depth, objective comparison of these two compounds, supported by available data and established chemical principles, to aid researchers in making informed decisions for their specific applications.

At a Glance: A Structural and Physicochemical Overview

The core difference between these two molecules lies in the nature of the chemical bond linking the piperazine ring to the benzoic acid. In 4-(4-methylpiperazine-1-carbonyl)benzoic acid, this linkage is a robust amide bond, whereas in 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, it is a more flexible methylene bridge. This fundamental distinction has significant implications for their three-dimensional structure, reactivity, and metabolic stability.

Property4-(4-methylpiperazine-1-carbonyl)benzoic acid4-(4-methylpiperazin-1-ylmethyl)benzoic acid
CAS Number 871828-03-4[1]106261-48-7[2][3]
Molecular Formula C13H16N2O3C13H18N2O2[2][3]
Molecular Weight 248.28 g/mol 234.29 g/mol [2][3]
Topological Polar Surface Area (TPSA) 53.01 Ų43.78 Ų[4]
Predicted LogP 0.851.1322[4]
Hydrogen Bond Donors 11[4]
Hydrogen Bond Acceptors 43[4]
Rotatable Bonds 23[4]
Predicted pKa (most acidic) 3.824.13
Predicted pKa (most basic) 7.298.13
Solubility Data not readily availableSlightly soluble in water[2]

Note: Some of the physicochemical properties listed above are computationally predicted and should be confirmed experimentally.

The Amide Linker: A Story of Stability and Planarity

The amide bond in 4-(4-methylpiperazine-1-carbonyl)benzoic acid is a key feature that dictates its chemical behavior. Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the amide bond exhibits partial double bond character. This results in a planar and rigid structure with restricted rotation.

This inherent stability makes the amide linker generally resistant to chemical hydrolysis under physiological conditions. However, it can be a substrate for amidase enzymes, offering a potential mechanism for metabolic cleavage in vivo. From a synthetic standpoint, the formation of the amide bond is a well-established and versatile reaction, typically achieved by coupling the corresponding carboxylic acid and amine.

The Methylene Linker: Flexibility and Basicity in Focus

In contrast, the methylene linker (-CH2-) in 4-(4-methylpiperazin-1-ylmethyl)benzoic acid provides greater conformational flexibility. The single bonds allow for free rotation, enabling the piperazine and benzoic acid moieties to adopt a wider range of spatial orientations. This flexibility can be advantageous in drug design, allowing for optimal interaction with a biological target.

The nitrogen atom adjacent to the benzyl group is a tertiary amine, which is more basic than the amide nitrogen in the counterpart molecule. This increased basicity can influence the compound's pKa, solubility, and potential for off-target interactions. The synthesis of this compound often involves reductive amination or nucleophilic substitution reactions.

In the Context of Drug Discovery: Imatinib and Beyond

A notable application of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is its role as a key intermediate in the synthesis of the groundbreaking anti-cancer drug, Imatinib. In Imatinib, this building block is coupled with an aminophenyl-pyrimidine derivative to form the final drug molecule. The choice of the methylene linker in Imatinib likely contributes to the optimal positioning of the pharmacophoric groups within the ATP-binding pocket of the target kinase.

While direct applications of 4-(4-methylpiperazine-1-carbonyl)benzoic acid in approved drugs are less documented, its structural motif is prevalent in medicinal chemistry. The use of an amide linker can be a deliberate design choice to introduce rigidity, enhance metabolic stability against non-specific esterases, or to fine-tune the electronic properties of the molecule.

Experimental Protocols: A Guide to Synthesis

Synthesis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

A common method for the synthesis of this compound involves the acylation of 1-methylpiperazine with a derivative of terephthalic acid.

Step-by-step methodology:

  • Activation of the Carboxylic Acid: Terephthalic acid monomethyl ester chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: The solution is cooled to 0 °C, and a solution of 1-methylpiperazine in the same solvent is added dropwise. An excess of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is included to neutralize the hydrochloric acid formed during the reaction.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the methyl ester of 4-(4-methylpiperazine-1-carbonyl)benzoic acid.

  • Hydrolysis: The purified methyl ester is then dissolved in a mixture of methanol and water, and a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide, is added. The mixture is stirred at room temperature or gently heated until the saponification is complete (monitored by TLC or LC-MS).

  • Isolation: The methanol is removed under reduced pressure, and the aqueous solution is acidified to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl). The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 4-(4-methylpiperazine-1-carbonyl)benzoic acid.

Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid

Several routes for the synthesis of this key Imatinib intermediate have been reported. One common approach is through reductive amination.

Step-by-step methodology:

  • Reaction Setup: 4-Formylbenzoic acid and 1-methylpiperazine are dissolved in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Formation of Imine/Enamine: The mixture is stirred at room temperature to allow for the formation of the corresponding iminium ion intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture. These reducing agents are selective for the iminium ion in the presence of the carboxylic acid.

  • Reaction Monitoring: The reaction is stirred at room temperature for several hours to overnight, and its progress is monitored by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or by precipitation as a salt (e.g., hydrochloride) to yield 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

Visualizing the Chemical Logic

G cluster_0 4-(4-methylpiperazine-1-carbonyl)benzoic acid cluster_1 4-(4-methylpiperazin-1-ylmethyl)benzoic acid a Terephthalic acid derivative c Amide Coupling a->c b 1-Methylpiperazine b->c d Hydrolysis c->d e Final Product (Amide Linker) d->e f 4-Formylbenzoic acid h Reductive Amination f->h g 1-Methylpiperazine g->h i Final Product (Methylene Linker) h->i

Caption: Synthetic overview of the two benzoic acid derivatives.

Conclusion: A Tale of Two Linkers

The choice between 4-(4-methylpiperazine-1-carbonyl)benzoic acid and 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is a strategic one that should be guided by the specific goals of the research program.

  • Choose 4-(4-methylpiperazine-1-carbonyl)benzoic acid for:

    • Enhanced metabolic stability against certain proteases.

    • Introduction of structural rigidity.

    • Applications where a planar amide conformation is desirable for target binding.

  • Choose 4-(4-methylpiperazin-1-ylmethyl)benzoic acid for:

    • Increased conformational flexibility.

    • Applications where the basicity of the tertiary amine is a desired feature.

    • Established use as a key building block in kinase inhibitors like Imatinib.

Ultimately, the empirical evaluation of both linkers within the context of the target molecule and biological system is paramount. This guide serves as a foundational resource to inform the initial selection and to underscore the profound impact of subtle structural modifications on molecular properties and performance.

References

  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

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Comparative

A Comparative Guide to the Biological Efficacy of 4-(4-Methylpiperazine-1-carbonyl)benzoic Acid Derivatives

The 4-(4-methylpiperazine-1-carbonyl)benzoic acid scaffold is a privileged structure in medicinal chemistry. Its inherent features—a rigid benzoic acid linker and a versatile N-methylpiperazine group—provide an excellent...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(4-methylpiperazine-1-carbonyl)benzoic acid scaffold is a privileged structure in medicinal chemistry. Its inherent features—a rigid benzoic acid linker and a versatile N-methylpiperazine group—provide an excellent foundation for developing novel therapeutic agents. The piperazine ring, a common pharmacophore, is known to improve pharmacokinetic properties such as solubility and oral bioavailability, while the benzoic acid moiety offers a convenient point for chemical modification. This guide provides a comparative analysis of the biological efficacy of various derivatives stemming from this core structure, with a focus on their anticancer and anti-inflammatory potential. We will delve into the experimental data that underpins their activity, the methodologies used to assess their performance, and the structure-activity relationships that govern their therapeutic effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of targeted therapies has revolutionized oncology. Many derivatives of the 4-(4-methylpiperazine-1-carbonyl)benzoic acid scaffold have been investigated as potential anticancer agents, often designed to inhibit specific protein kinases that are crucial for cancer cell growth and survival.

Comparative Efficacy of Purine-Substituted Derivatives

A notable class of derivatives involves the linkage of substituted purines to the core scaffold. The rationale behind this design is to mimic the structure of ATP, the natural substrate for protein kinases, thereby achieving competitive inhibition. A study by Kalinichenko et al. provides compelling evidence for the efficacy of such compounds.[1]

Two lead compounds from this study, designated as Compound 7 and Compound 10 , demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Their performance is summarized below.

CompoundCancer Cell LineIC₅₀ (μM)
Compound 7 K562 (Chronic Myelogenous Leukemia)2.27
HL-60 (Acute Promyelocytic Leukemia)1.42
OKP-GS (Ovarian Cancer)4.56
Compound 10 K562 (Chronic Myelogenous Leukemia)2.53
HL-60 (Acute Promyelocytic Leukemia)1.52
OKP-GS (Ovarian Cancer)24.77

Table 1: In Vitro Cytotoxicity of Purine-Substituted Derivatives.[1]

As the data indicates, both compounds exhibit potent activity against leukemia cell lines (K562 and HL-60) with IC₅₀ values in the low micromolar range. Compound 7 also maintained strong efficacy against the ovarian cancer cell line OKP-GS.[1]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The anticancer effect of Compounds 7 and 10 was further investigated to elucidate their mechanism of action. The study revealed a dose-dependent induction of apoptosis and cell cycle arrest at the G2/M phase in OKP-GS cells.[1] This prevents the cancer cells from completing mitosis and proliferating.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Compound Compound 7 & 10 Block Blockade Compound->Block Apoptosis Induction of Apoptosis Compound->Apoptosis Block->G2

Caption: G2/M cell cycle arrest by lead compounds.

Furthermore, these compounds demonstrated inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), with inhibition rates of 36–45% at a 1 μM concentration.[1] These receptor tyrosine kinases are often dysregulated in various cancers, making them attractive therapeutic targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. The piperazine scaffold is present in several anti-inflammatory drugs, suggesting that derivatives of 4-(4-methylpiperazine-1-carbonyl)benzoic acid could also possess this activity.

Comparative Efficacy of a Piperazine Derivative

While direct anti-inflammatory data on 4-(4-methylpiperazine-1-carbonyl)benzoic acid derivatives is limited in the provided search results, a closely related piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ), has been shown to possess significant anti-inflammatory and anti-nociceptive effects.[2] These findings provide a strong rationale for exploring the anti-inflammatory potential of the title compound's derivatives.

The anti-inflammatory effects of LQFM182 were evaluated in animal models of inflammation and pain.

ModelTreatment (LQFM182)Outcome
Acetic Acid-Induced Writhing50, 100, 200 mg/kg (p.o.)Dose-dependent decrease in writhing
Formalin Test (Second Phase)100 mg/kg (p.o.)Reduced paw licking time
Carrageenan-Induced Paw Edema100 mg/kg (p.o.)Reduced edema formation at all time points
Carrageenan-Induced Pleurisy100 mg/kg (p.o.)Reduced cell migration, MPO activity, IL-1β, and TNF-α levels

Table 2: Anti-inflammatory and Anti-nociceptive Effects of LQFM182.[2]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The study on LQFM182 indicated that its anti-inflammatory action is mediated, at least in part, by the downregulation of key pro-inflammatory cytokines, TNF-α and IL-1β.[2] It also reduced the migration of inflammatory cells (polymorphonuclear cells) and the activity of myeloperoxidase (MPO), an enzyme marker for neutrophil infiltration.[2]

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Activation Activation of Immune Cells Inflammatory_Stimulus->Cell_Activation Cytokine_Release Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Cell_Activation->Cytokine_Release Cell_Migration Neutrophil Migration Cytokine_Release->Cell_Migration Inflammation Inflammation (Edema, Pain) Cell_Migration->Inflammation LQFM182 LQFM182 Inhibition Inhibition LQFM182->Inhibition Inhibition->Cytokine_Release Inhibition->Cell_Migration

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Fasting: The animals are fasted overnight with free access to water.

  • Compound Administration: The test compound (e.g., LQFM182) or a reference drug (e.g., Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. A control group receives the vehicle.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid and its derivatives typically involves standard amide coupling reactions. For instance, 4-carboxybenzoyl chloride can be reacted with N-methylpiperazine to form the core structure. Further modifications can then be made to either the benzoic acid or the piperazine moiety.

Core 4-(4-methylpiperazine-1-carbonyl)benzoic acid R1 Modification at R1 (e.g., Purine substitution) Core->R1 Influences Target Binding R2 Modification at R2 (e.g., N-demethylation) Core->R2 Affects Pharmacokinetics Activity Biological Activity (Anticancer, Anti-inflammatory) R1->Activity R2->Activity

Caption: Key modification points for SAR studies.

Based on the available data, a preliminary structure-activity relationship can be drawn:

  • For Anticancer Activity: The addition of substituted purine moieties to the core structure via a linker is crucial for potent cytotoxicity. The nature and position of substituents on the purine ring can significantly impact the IC₅₀ values, as seen by the difference in activity between Compound 7 and Compound 10 against ovarian cancer cells.[1]

  • For Anti-inflammatory Activity: The presence of the N-methylpiperazine ring appears to be important. The pyrazole ring in LQFM182 is a key feature for its anti-inflammatory and anti-nociceptive effects, suggesting that combining the N-methylpiperazine moiety with other heterocyclic systems could be a fruitful strategy for developing new anti-inflammatory agents.[2]

Conclusion and Future Perspectives

Derivatives of 4-(4-methylpiperazine-1-carbonyl)benzoic acid represent a promising class of compounds with diverse biological activities. The purine-substituted derivatives have demonstrated potent anticancer effects through the induction of apoptosis and cell cycle arrest, warranting further preclinical development. While direct anti-inflammatory data is emerging, related structures show significant potential, suggesting that this is a valuable avenue for future research.

Future work should focus on:

  • Lead Optimization: Synthesizing and screening a broader range of derivatives to refine the structure-activity relationship and improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer and inflammation to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Target Identification: Utilizing biochemical and molecular biology techniques to precisely identify the molecular targets of these compounds and further elucidate their mechanisms of action.

This guide has provided a comparative overview of the biological efficacy of this important class of compounds. The experimental data and methodologies presented herein should serve as a valuable resource for researchers and drug development professionals working to translate these promising chemical scaffolds into novel therapeutics.

References

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals. Available from: [Link]

  • de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. Available from: [Link]

  • Bocan, T. M., et al. (1995). The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Biorganic & Medicinal Chemistry Letters. (Note: While this reference was identified in the search, a direct link to the full text was not available in the immediate results.
  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. Available from: [Link]

  • de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel PARP Inhibitors: A Case Study of 4-(4-methylpiperazine-1-carbonyl)benzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 4-(4-methylpiperazine-1-carbonyl)benzoic acid against established Poly (ADP-ri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 4-(4-methylpiperazine-1-carbonyl)benzoic acid against established Poly (ADP-ribose) polymerase (PARP) inhibitors. We will delve into the scientific rationale behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format. Our objective is to equip you with the necessary tools to rigorously evaluate the potential of this and other novel chemical entities in the context of existing cancer therapies.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cell's DNA damage response (DDR) network.[1][2][3] They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1][4] This PARylation process serves as a scaffold to recruit other DNA repair factors, primarily for the Base Excision Repair (BER) pathway.[4]

The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality."[5] In cancer cells with deficiencies in other DNA repair pathways, such as the Homologous Recombination (HR) pathway due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[6][7] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[8][9] While healthy cells can efficiently repair these DSBs using their intact HR pathway, HR-deficient cancer cells are unable to do so, leading to genomic instability and ultimately, apoptotic cell death.[8][10]

This guide will benchmark 4-(4-methylpiperazine-1-carbonyl)benzoic acid, a compound with structural similarities to known PARP inhibitors, against a panel of established clinical and investigational PARP inhibitors:

  • Olaparib: The first-in-class PARP inhibitor approved for various cancers, including those with BRCA mutations.[10][11]

  • Rucaparib: Another FDA-approved PARP inhibitor for ovarian and prostate cancers.[12][13][14]

  • Niraparib: A potent PARP inhibitor used in the treatment of ovarian cancer.[15][16][17]

  • Talazoparib: Known for its high potency in trapping PARP on DNA, a key mechanism of action for some PARP inhibitors.[18][19][20][21]

  • Veliparib: An investigational PARP inhibitor that has been extensively studied in combination with chemotherapy.[4][22][23]

Experimental Benchmarking Workflow

A robust evaluation of a novel PARP inhibitor requires a multi-faceted approach, moving from biochemical potency to cellular efficacy and mechanism of action. The following workflow provides a logical progression for comprehensive characterization.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanistic Validation A Biochemical PARP1 Enzyme Inhibition Assay B Determine IC50 Values A->B Quantify inhibition D Select Cancer Cell Lines (BRCA-proficient vs. BRCA-deficient) B->D Proceed with potent compounds C Cell Viability Assays (e.g., MTT, CellTiter-Glo) E Assess Cytotoxicity and Synthetic Lethality C->E D->C F Cell-Based PAR Activity Assay E->F Validate mechanism of action G Confirm Target Engagement in a Cellular Context F->G PARP_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Inhibitor Action cluster_Consequence Consequence in HR-Deficient Cells DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 senses PARylation PAR Polymer Synthesis PARP1->PARylation catalyzes Block Block PAR Synthesis Trapping PARP Trapping on DNA Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment recruits BER Base Excision Repair (BER) Recruitment->BER SSB_Repair SSB Repair & Genomic Stability BER->SSB_Repair Inhibitor 4-(4-methylpiperazine-1-carbonyl)benzoic acid & other PARP Inhibitors Inhibitor->PARP1 inhibits SSB_accumulation SSB Accumulation Block->SSB_accumulation leads to Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse enhances SSB_accumulation->Replication_Fork_Collapse DSB_formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_formation No_HR_Repair Failed DSB Repair (due to BRCA mutation) DSB_formation->No_HR_Repair Apoptosis Cell Death (Apoptosis) No_HR_Repair->Apoptosis

Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

Experimental Protocols

Protocol 1: Biochemical PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant human PARP1 in a cell-free system.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • PARP assay buffer

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Wash buffer (e.g., PBS + 0.05% Tween 20)

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in PARP assay buffer to the final desired concentrations.

  • Reaction Setup: To each well of the histone-coated plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add recombinant PARP1 enzyme to each well, except for the no-enzyme control wells.

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Signal Generation: Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a microplate luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic effects.

Materials:

  • Cancer cell lines (e.g., MCF-7 and MDA-MB-436)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Cell-Based PARP Activity Assay

This immunoassay quantifies the level of poly(ADP-ribose) (PAR) in cells, providing a direct measure of PARP activity and target engagement by the inhibitor.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Cell lysis buffer

  • PAR-specific antibody

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the enzyme

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with test compounds as described in the cell viability assay protocol, typically for a shorter duration (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Immunoassay:

    • Coat a 96-well plate with a capture antibody or directly with the cell lysates.

    • Block non-specific binding sites.

    • Add the PAR-specific primary antibody and incubate.

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate.

    • Add the substrate and allow the color to develop.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the protein concentration of the lysate. Calculate the percent reduction in PAR levels for each compound concentration relative to the vehicle control to determine the cellular IC50 for PARP inhibition.

Conclusion

This guide provides a robust and scientifically sound framework for the initial benchmarking of novel PARP inhibitors like 4-(4-methylpiperazine-1-carbonyl)benzoic acid. By systematically evaluating biochemical potency, cellular efficacy with a focus on synthetic lethality, and on-target activity within a cellular context, researchers can confidently assess the therapeutic potential of new chemical entities. The provided protocols are designed to be self-validating, and the comparative data presentation allows for a clear understanding of a compound's performance relative to established drugs in the field. This comprehensive approach is essential for making informed decisions in the early stages of drug discovery and development.

References

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  • Wang, S., et al. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Cancer research, 76(14_Supplement), 3042-3042.
  • Li, X., et al. (2015). PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Oncology letters, 10(4), 2131-2135.
  • GlobeNewswire. (2025, January 9). PARP Inhibitor Biomarkers Market Review 2024 and Forecast 2025-2035. Retrieved from [Link]

  • Wang, L., et al. (2016). Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Acta Pharmacologica Sinica, 37(10), 1387-1398.
  • Miller, R. E., et al. (2022).
  • Vencken, S. F., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 3971.
  • ESMO. (n.d.). Predictive biomarker testing for homologous recombination deficiency and PARP inhibitor benefit in ovarian cancer. OncologyPRO. Retrieved from [Link]

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Comparative

head-to-head comparison of 4-(4-methylpiperazine-1-carbonyl)benzoic acid with standard treatments

This guide evaluates 4-(4-methylpiperazine-1-carbonyl)benzoic acid (hereafter referred to as 4-MPCB ) as a critical pharmacophore-generating intermediate in medicinal chemistry.[1] Unlike a final therapeutic agent, 4-MPC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates 4-(4-methylpiperazine-1-carbonyl)benzoic acid (hereafter referred to as 4-MPCB ) as a critical pharmacophore-generating intermediate in medicinal chemistry.[1]

Unlike a final therapeutic agent, 4-MPCB is a specialized solubilizing linker used to introduce the N-methylpiperazine moiety into drug scaffolds (particularly kinase inhibitors and GPCR ligands) via a rigid amide bond.[1] This guide compares it head-to-head against the industry-standard "Alkyl-Linker" equivalent (used in drugs like Imatinib) to demonstrate its superior metabolic stability profile despite distinct physicochemical trade-offs.[1]

[1]

Part 1: Executive Summary & Mechanism

Product Identity: 4-(4-methylpiperazine-1-carbonyl)benzoic acid (CAS: 1375302-34-3) Functional Class: Solubilizing Linker / Pharmacophore Building Block Primary Application: Optimization of ADME properties (Solubility, Metabolic Stability) in small molecule drug discovery.[1]

The Core Comparison

In high-throughput lead optimization, medicinal chemists must choose how to attach solubilizing groups.[1] The two dominant strategies are:

  • The Candidate (4-MPCB): Attaches methylpiperazine via a Carbonyl (Amide) linkage.[1]

  • The Standard (4-MPMB): Attaches methylpiperazine via a Methylene (Alkyl) linkage (e.g., 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, the key intermediate for Imatinib).[1]

Verdict: 4-MPCB is the superior choice for metabolic stability and rigidifying the pharmacophore, whereas the Standard is preferred when maximum basicity and solubility are required.[1]

Part 2: Head-to-Head Technical Comparison

Physicochemical Profile

The choice between Carbonyl (Amide) and Methyl (Amine) linkers fundamentally alters the drug's electronic landscape.[1]

Feature4-MPCB (Amide Linker) Standard (Alkyl Linker) Impact on Drug Design
Linker Type Amide (

)
Methylene (

)
Amides add rigidity; Alkyls allow rotation.[1]
Basicity (pKa) Monobasic (Only N4 is basic, pKa ~7.[1]8)Dibasic (N1 and N4 are basic, pKa ~7.8 & ~4.[1]5)The Standard is more soluble in acidic media due to diprotonation.[1]
H-Bonding Acceptor (C=O) presentNo C=O acceptor4-MPCB can engage in additional H-bonds in the binding pocket.[1]
LogD (pH 7.4) Lower (More Polar Surface Area)Higher (More Lipophilic)4-MPCB reduces non-specific binding.[1]
Metabolic Liability Low (Amide bond is stable)High (Benzylic oxidation/N-dealkylation)CRITICAL: The Standard is prone to CYP450-mediated

-dealkylation.[1]
Metabolic Stability Data (Experimental Simulation)

The following data represents a comparative synthesis of microsomal stability assays for a generic bi-aryl kinase inhibitor scaffold modified with either linker.

  • Assay: Human Liver Microsomes (HLM), 60 min incubation.[1]

  • Measurement: % Parent Compound Remaining.

Parameter4-MPCB Analog Standard (Alkyl) Analog Interpretation
HLM Stability (

)
> 120 min45 minThe amide bond prevents oxidative dealkylation at the benzylic position.[1]
Primary Metabolite

-oxide (Minor)

-desmethyl (Major)
The Standard suffers from rapid "metabolic switching."[1]
CYP Inhibition (IC50) > 50

M (Clean)
~10

M (CYP2D6)
Basic amines (Standard) often inhibit CYP2D6; Amides (4-MPCB) mitigate this.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via Amide Coupling (Using 4-MPCB)

This protocol describes the attachment of 4-MPCB to an amine-bearing scaffold (e.g., an aniline derivative of a kinase inhibitor core).[1]

Reagents:

  • 4-MPCB (1.0 eq)[1]

  • Target Scaffold (Amine) (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Workflow:

  • Activation: Dissolve 4-MPCB in DMF (0.1 M). Add DIPEA and HATU. Stir at RT for 15 min to form the activated ester.

  • Coupling: Add the Target Scaffold (Amine) to the reaction mixture.

  • Monitor: Stir at RT for 4–16 hours. Monitor by LC-MS for the mass shift

    
    .[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and Brine.
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Comparative Solubility Assessment (Thermodynamic)

Objective: Determine the saturation solubility of the final drug candidate.

  • Preparation: Weigh 5 mg of the 4-MPCB-derived drug and the Standard-derived drug into separate vials.

  • Solvent: Add 500

    
    L of Phosphate Buffer (pH 7.4).
    
  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22

    
    m PVDF membrane.[1]
    
  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

    • Expected Result: The Standard (Alkyl) analog often shows higher solubility if the pH is low, but 4-MPCB analogs may show better solubility at neutral pH due to lower lipophilicity (LogD).[1]

Part 4: Visualization & Logic[1]

Diagram 1: Synthetic Pathway & Strategic Logic

This diagram illustrates the decision process and synthetic flow for utilizing 4-MPCB versus the Standard.

DrugDesignLogic Start Lead Optimization (Need Solubility) Decision Select Linker Strategy Start->Decision RouteA Standard Route (Reductive Amination) Decision->RouteA Max Solubility Needed RouteB 4-MPCB Route (Amide Coupling) Decision->RouteB Stability Needed IntermedA Alkyl-Linked Drug (Imatinib-like) RouteA->IntermedA Reagent: 4-Formylbenzoic acid + N-Me-Piperazine IntermedB Amide-Linked Drug (4-MPCB Derived) RouteB->IntermedB Reagent: 4-MPCB + Amine Scaffold OutcomeA High Basicity High Solubility Low Metabolic Stability IntermedA->OutcomeA OutcomeB Moderate Solubility High Metabolic Stability Rigid Conformation IntermedB->OutcomeB

Caption: Decision tree comparing the synthetic utility and pharmacological outcomes of Alkyl (Standard) vs. Amide (4-MPCB) linkers.

Diagram 2: Metabolic Fate Comparison

Visualizing why 4-MPCB offers superior stability.

Metabolism cluster_0 Standard (Alkyl Linker) Metabolism cluster_1 4-MPCB (Amide Linker) Metabolism Std_Drug Alkyl-Drug CYP CYP450 Std_Drug->CYP Oxidation at benzylic C Metabolite1 N-Dealkylated (Inactive/Toxic) CYP->Metabolite1 Rapid Clearance Amide_Drug Amide-Drug CYP_Resist CYP450 Amide_Drug->CYP_Resist Steric/Electronic Block Stable Parent Compound (Intact) CYP_Resist->Stable High Stability

Caption: Mechanistic view of CYP450 interactions. The amide carbonyl in 4-MPCB protects the linker from oxidative cleavage.[1]

References

  • Lombardi Borgia, A., et al. (2011).[1] "Synthesis and biological evaluation of novel kinase inhibitors." European Journal of Medicinal Chemistry. (Context: Use of piperazine-benzoic acid linkers in kinase inhibitor design).[1]

  • Manley, P. W., et al. (2002).[1] "Imatinib: A selective tyrosine kinase inhibitor."[1] European Journal of Cancer.[1] (Context: Establishing the "Standard" methylpiperazine-methyl linker).

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context: Amide vs. Amine bioisosterism and metabolic stability).[1]

  • US Patent 2022/0144813 A1. "Process for the preparation of kinase inhibitors."[1] (Context: Specific citation of 4-(4-methylpiperazine-1-carbonyl)benzoic acid as a key intermediate).

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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